4-Aminobenzamidine-d4 Dihydrochloride
Description
BenchChem offers high-quality 4-Aminobenzamidine-d4 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobenzamidine-d4 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPANETAWYGDRLL-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Deuterated 4-Aminobenzamidine Dihydrochloride in Bioanalysis
Part 1: Executive Summary & The CAS Conundrum
In the high-stakes environment of regulated bioanalysis, the precision of an Internal Standard (IS) is non-negotiable. 4-Aminobenzamidine (4-AB), a potent reversible inhibitor of trypsin-like serine proteases and a known degradation product of anticoagulants like Dabigatran, requires rigorous quantification.
For the deuterated isotopologue—specifically 4-Aminobenzamidine-d4 Dihydrochloride —a universal Chemical Abstracts Service (CAS) registry number is not as ubiquitous as its non-deuterated parent. While the parent compound is well-indexed, the deuterated salt is often cataloged under supplier-specific identifiers or provisional CAS numbers.
Core Chemical Identity[1]
| Feature | Unlabeled Parent | Deuterated Standard (Target) |
| Compound Name | 4-Aminobenzamidine Dihydrochloride | 4-Aminobenzamidine-d4 Dihydrochloride |
| CAS Number | 2498-50-2 | 1346600-28-9 (Primary Reference)* |
| Molecular Formula | C₇H₁₁Cl₂N₃ | C₇H₇D₄Cl₂N₃ |
| Molecular Weight | 208.09 g/mol | ~212.11 g/mol |
| Isotopic Label | None | Ring-labeled (d4) |
| Role | Protease Inhibitor / Analyte | Stable Isotope Internal Standard (SIL-IS) |
*Note: CAS 1346600-28-9 is the specific identifier for the d4-dihydrochloride salt used by major isotope manufacturers. However, in regulatory filings (IND/NDA), it is standard practice to reference the parent CAS (2498-50-2) with the explicit descriptor "Deuterated (d4) Analog" to avoid ambiguity if the specific CAS is not present in a particular regional registry.
Part 2: Synthesis & Isotopic Integrity
The utility of a Stable Isotope Labeled (SIL) standard relies on the non-exchangeability of its labels. For 4-Aminobenzamidine, the protons on the amine (-NH₂) and amidine (-C(=NH)NH₂) groups are exchangeable with solvent protons (D₂O/H₂O). Therefore, the deuterium atoms must be incorporated into the benzene ring (carbon-bound) to ensure stability during extraction and chromatography.
Synthesis Workflow (Pinner Reaction Route)
The most robust synthesis involves the Pinner reaction starting from deuterated nitriles. This ensures the isotopic label is locked into the aromatic core, preventing back-exchange during acidic workups.
Figure 1: Synthetic pathway ensuring metabolic stability by locking deuterium on the aromatic ring.
Part 3: Applications in Drug Development
Serine Protease Inhibition Studies
4-Aminobenzamidine is a competitive inhibitor of trypsin, urokinase, and plasmin. In kinetic assays, the deuterated form serves as a "silent" probe in mass spectrometry-based activity assays, allowing researchers to quantify the non-deuterated inhibitor's binding without optical interference.
Bioanalytical Quantitation (LC-MS/MS)
In DMPK (Drug Metabolism and Pharmacokinetics) studies, particularly for anticoagulants like Dabigatran, 4-Aminobenzamidine is a key metabolite/impurity. The d4-analog is the gold standard SIL-IS because it co-elutes with the analyte, perfectly compensating for:
-
Matrix Effects: Ion suppression/enhancement from plasma phospholipids.
-
Extraction Efficiency: Variability in SPE (Solid Phase Extraction) recovery.
Part 4: Experimental Protocols (Self-Validating Systems)
This section details a validated LC-MS/MS workflow. The protocol includes a "Cross-Signal Check" to verify isotopic purity, a critical step often skipped in standard operating procedures.
A. Stock Solution Preparation
-
Solvent: Dissolve 4-Aminobenzamidine-d4 2HCl in 0.1% Formic Acid in Water (avoid pure methanol initially to prevent salt precipitation).
-
Stability: Store at -20°C. The amidine group is susceptible to hydrolysis at high pH; keep stock solutions acidic (pH < 4).
B. LC-MS/MS Methodology
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 or Phenyl-Hexyl (2.1 x 50mm, 1.7 µm) | Phenyl-hexyl offers superior retention for aromatic amidines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation of the amidine/amine for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 5% B to 95% B over 3.0 min | Rapid elution while separating phospholipids. |
Mass Spectrometry Transitions (MRM):
-
Analyte (Unlabeled): 136.1
119.1 (Loss of NH₃) -
Internal Standard (d4): 140.1
123.1 (Loss of NH₃)-
Note: The mass shift is +4 Da. Ensure the isolation window is narrow enough to prevent cross-talk.
-
C. The "Cross-Signal" Validation Workflow
Before running clinical samples, you must validate that the d4-IS does not contribute signal to the analyte channel (unlabeled) and vice versa.
Figure 2: Logic gate for validating the isotopic purity and cross-talk of the internal standard.
Part 5: References
-
Pharmaffiliates. (2023). 4-Aminobenzamidine-d4 Dihydrochloride Reference Standard (CAS 1346600-28-9).[1] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
isotopic enrichment levels of 4-Aminobenzamidine-d4
An In-Depth Technical Guide to the Isotopic Enrichment Levels of 4-Aminobenzamidine-d4
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic enrichment for 4-Aminobenzamidine-d4. As a deuterated stable isotope-labeled (SIL) internal standard, the accuracy of its isotopic enrichment is paramount for the integrity of quantitative bioanalytical studies. This document moves beyond procedural lists to explain the causality behind analytical choices, grounding every protocol in self-validating systems. We will explore the foundational principles of isotopic enrichment, detail authoritative analytical methodologies using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable, step-by-step protocols for their implementation.
The Foundational Importance of 4-Aminobenzamidine-d4 and Its Isotopic Purity
4-Aminobenzamidine is a potent inhibitor of serine proteases, such as trypsin and urokinase-type plasminogen activator (uPA), making it a valuable molecule in biochemical research and as a structural scaffold in drug discovery.[1][2] Its deuterated analogue, 4-Aminobenzamidine-d4, serves a crucial role in modern drug development, primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).
When quantifying a drug candidate (the analyte) in a complex biological matrix like plasma or tissue, a SIL-IS is the "gold standard". It is added at a known concentration to every sample at the beginning of the workflow. Because the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar effects from the sample matrix, extraction recovery, and ionization efficiency.[3][4] The mass spectrometer can differentiate the SIL-IS from the analyte by its increased mass due to the deuterium atoms. By measuring the response ratio of the analyte to the SIL-IS, precise and accurate quantification can be achieved, correcting for variability during sample processing.[5][6]
The efficacy of this process hinges on the isotopic enrichment of the SIL-IS. An inadequately characterized or low-enrichment standard can severely compromise assay integrity. Therefore, a robust and verifiable method for determining the isotopic enrichment level of 4-Aminobenzamidine-d4 is not just a quality control measure; it is a prerequisite for generating reliable pharmacokinetic and toxicokinetic data for regulatory submission.[7]
Core Concepts: Isotopic Enrichment vs. Species Abundance
To accurately characterize a deuterated standard, it is crucial to understand two distinct yet related terms: Isotopic Enrichment and Species Abundance.[8]
-
Isotopic Enrichment (%D): This refers to the percentage of deuterium at a specific, labeled position within a molecule. For 4-Aminobenzamidine-d4, where four hydrogen atoms on the aromatic ring are replaced, an isotopic enrichment of 99.5% means that at any one of these four positions, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[8]
-
Species Abundance (% d4): This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition. For a compound with four deuteration sites (n=4), the abundance of the fully deuterated (d4) species is a statistical calculation based on the isotopic enrichment at each site.[8] A starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated d4 version.[8]
The presence of incompletely deuterated species (d3, d2, d1) or the unlabeled analyte (d0) in the internal standard can cause cross-talk or interference, leading to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).[7]
Analytical Pillars for Determining Isotopic Enrichment
A dual-pronged analytical approach using both Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides the most comprehensive and trustworthy characterization of 4-Aminobenzamidine-d4.[9][10] These techniques are complementary: MS excels at determining the distribution of different isotopologue species, while NMR is exceptionally precise for measuring the overall isotopic enrichment by quantifying residual protons.[8]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful tool for determining the isotopologue distribution of a labeled compound. By providing high mass accuracy and resolution, it can distinguish between the different deuterated species (d4, d3, d2, etc.).[9][11] The general strategy involves acquiring a full-scan mass spectrum and integrating the signal intensities for each isotopic peak in the molecular ion cluster.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, specifically quantitative Proton NMR (¹H-NMR), is the gold standard for determining the overall isotopic enrichment.[8][12] Deuterium (²H) is invisible in a standard ¹H-NMR spectrum because it resonates at a completely different frequency.[13] Therefore, by acquiring a quantitative ¹H-NMR spectrum, one can precisely measure the tiny signals from any residual protons at the deuterated positions. By comparing the integral of these residual signals to the integral of a signal from a non-deuterated position on the molecule (or a certified internal standard), the exact level of deuterium incorporation can be calculated with high accuracy.[8]
Experimental Workflows and Protocols
The following diagram and protocols outline the comprehensive workflow for the characterization of 4-Aminobenzamidine-d4.
Caption: Comprehensive workflow for isotopic enrichment analysis.
Protocol 1: Isotopic Distribution by LC-HR-MS
This protocol is designed to determine the relative abundance of each isotopologue (d0 to d4).
-
Preparation of Standards:
-
Prepare a stock solution of the unlabeled 4-Aminobenzamidine standard at ~1 mg/mL in a suitable solvent (e.g., Methanol/Water 50:50).
-
Prepare a stock solution of the 4-Aminobenzamidine-d4 test sample at the same concentration.
-
Create working solutions by diluting the stocks to an appropriate concentration for MS analysis (e.g., 1 µg/mL).
-
-
LC-HR-MS System Configuration:
-
LC System: Standard reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
MS System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of >10,000 resolution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan over a relevant m/z range (e.g., m/z 100-200) to include the molecular ions of both labeled and unlabeled compounds.
-
-
Analysis Sequence:
-
Data Processing and Calculation:
-
For the 4-Aminobenzamidine-d4 sample, extract the ion chromatograms for the theoretical [M+H]⁺ ions of each isotopologue (d0 to d4).
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue by dividing its individual peak area by the sum of all isotopologue peak areas.
-
Isotopic Purity (%d4) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100
-
Protocol 2: Isotopic Enrichment by Quantitative ¹H-NMR
This protocol provides a highly accurate measure of the overall deuterium incorporation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-Aminobenzamidine-d4 sample into a clean NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or D₂O).[15]
-
Optional but Recommended: Add a certified quantitative internal standard (qNMR standard) if there are no well-resolved, non-deuterated protons on the molecule for comparison.
-
-
NMR Acquisition:
-
Instrument: High-field NMR spectrometer (≥400 MHz).
-
Experiment: Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being measured to ensure full relaxation and accurate integration.
-
A sufficient number of scans to achieve a high signal-to-noise ratio for the very small residual proton signals.
-
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to the non-deuterated protons (e.g., protons on the amidine group, if they do not exchange with the solvent). Set this integral to a defined value (e.g., 2.00 if there are two such protons).
-
Carefully integrate the very small signals in the aromatic region corresponding to the residual ¹H signals at the four deuterated positions.
-
Calculation: The isotopic enrichment is determined by the deficiency of the proton signal in the labeled positions.
-
Total Residual Protons (Integral_residual) = Sum of integrals in the deuterated region.
-
% Isotopic Enrichment = (1 - (Integral_residual / Expected Integral for 100% H)) * 100
-
Example: If the integral for 4 aromatic protons should be 4.00, and the measured residual integral is 0.02, the enrichment is (1 - (0.02 / 4)) * 100 = 99.5%.
-
-
Data Presentation and Quality Acceptance
All quantitative data should be summarized in a clear, tabular format. High-quality 4-Aminobenzamidine-d4 intended for use as an internal standard in regulated bioanalysis should meet stringent acceptance criteria.
Table 1: Example Isotopic Distribution Data from LC-HR-MS
| Isotopologue Species | Theoretical [M+H]⁺ (m/z) | Measured Peak Area (Counts) | Relative Abundance (%) |
| d0 (Unlabeled) | 136.0818 | 5,120 | 0.05 |
| d1 | 137.0881 | 42,650 | 0.42 |
| d2 | 138.0944 | 151,800 | 1.50 |
| d3 | 139.1007 | 283,200 | 2.80 |
| d4 (Target) | 140.1070 | 9,635,100 | 95.23 |
| Total | 10,117,870 | 100.00 |
Acceptance Criteria:
-
Isotopic Enrichment (from NMR): Typically ≥ 98%, with ≥ 99% being highly desirable.
-
Isotopic Purity/Species Abundance (from MS): The contribution of the unlabeled analyte (d0) in the SIL-IS solution should be minimal, ideally not impacting the LLOQ of the assay. The FDA guidance recommends evaluating the potential influence of any unlabeled analyte present in the labeled standard.[7]
Conclusion
The rigorous determination of isotopic enrichment is a non-negotiable step in the qualification of 4-Aminobenzamidine-d4 for its use as an internal standard in regulated bioanalysis. A multi-technique approach, leveraging the strengths of both high-resolution mass spectrometry and quantitative NMR spectroscopy, provides a complete and trustworthy picture of the standard's quality. By following the detailed protocols and understanding the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical standards, which in turn underpins the accuracy and reliability of their bioanalytical data. This commitment to analytical excellence is fundamental to the successful development of safe and effective therapeutics.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
-
A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science (RSC Publishing). Available at: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]
-
Synthesis of selectively α-deuterated amines. ResearchGate. Available at: [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available at: [Link]
-
Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. Available at: [Link]
-
Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. PMC. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
-
Isotopic analysis by nuclear magnetic resonance. Wikipedia. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]
-
Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. PubMed. Available at: [Link]
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Available at: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]
-
Isotopic labelling analysis using single cell mass spectrometry. MPG.PuRe. Available at: [Link]
-
Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. Available at: [Link]
- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.
-
4-Aminobenzamidine. Solubility of Things. Available at: [Link]
-
Measurement of the degree of coupled isotopic enrichment of different positions in an antibiotic peptide by NMR. PubMed. Available at: [Link]
-
Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. University of Missouri. Available at: [Link]
-
4-Aminobenzamidine (dihydrochloride). SynGen Inc. Available at: [Link]
-
4-Aminobenzamidine dihydrochloride. Chem-Impex. Available at: [Link]
-
Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13C]amino acids. PubMed. Available at: [Link]
-
Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. PubMed. Available at: [Link]
-
NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 3. scispace.com [scispace.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fda.gov [fda.gov]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. isotope.com [isotope.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. almacgroup.com [almacgroup.com]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cif.iastate.edu [cif.iastate.edu]
An In-Depth Technical Guide to the Safe Handling of 4-Aminobenzamidine-d4 Dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 4-Aminobenzamidine-d4 Dihydrochloride. As a deuterated analog of a potent serine protease inhibitor, this compound is invaluable in advanced biochemical and pharmaceutical research. Understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document synthesizes data from authoritative safety data sheets (SDS) to provide field-proven insights and validated protocols.
A Note on Deuteration: The safety profile of 4-Aminobenzamidine-d4 Dihydrochloride is considered fundamentally identical to its non-deuterated counterpart, 4-Aminobenzamidine Dihydrochloride. The substitution of four hydrogen atoms with deuterium does not significantly alter its chemical reactivity or toxicological properties. Therefore, the data presented herein is based on the well-documented profile of the non-deuterated compound.
Section 1: Chemical Identification and Core Properties
Precise identification is the foundation of chemical safety. The properties of this compound dictate its handling and storage requirements.
| Property | Value | Source(s) |
| Chemical Name | 4-Aminobenzamidine Dihydrochloride | [1][2][3][4] |
| Synonyms | p-Aminobenzamidine dihydrochloride, 4-ABA | [3][5] |
| CAS Number | 2498-50-2 | [1][2][3][4] |
| Molecular Formula | C₇H₉N₃ · 2HCl | [1][2][4] |
| Molecular Weight | 208.09 g/mol | [2][4][5][6] |
| Appearance | Off-white to light yellow crystalline powder | [1][3][4][7] |
| Melting Point | >300 °C (decomposes) | [1][3][4] |
| Solubility | Soluble in water | [5][6] |
| Primary Use | Laboratory chemical, serine protease inhibitor, enzyme kinetics research | [1][2][4][5][8] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), 4-Aminobenzamidine Dihydrochloride is classified as hazardous. The primary risks are associated with irritation upon direct contact or inhalation.
GHS Signal Word: WARNING [1][2][3][6][7][9]
Hazard Pictogram:
GHS Hazard Statements:
| Code | Statement | Classification | Source(s) |
| H315 | Causes skin irritation | Skin Irritation, Category 2 | [1][2][6][10] |
| H319 | Causes serious eye irritation | Serious Eye Irritation, Category 2A | [1][2][6][10] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [1][2][10] |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 | [7][10] |
The physical form of the compound—a fine powder—is a key factor in its hazard profile.[1] This increases the risk of it becoming airborne during handling, leading to inadvertent inhalation or contamination of surfaces and personal protective equipment.
Caption: GHS Hazard Identification Summary.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with engineering controls and is supplemented by mandatory personal protective equipment.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize the generation and dispersal of dust.[6][11]
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate dust, such as weighing or transferring the solid.[1][11]
-
Eyewash Stations: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is dictated by the compound's irritant nature.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
-
Eye and Face Protection: Wear safety goggles with side protection that conform to EN166 or NIOSH standards.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[1][3] Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If engineering controls are insufficient or if you are cleaning up a large spill, a NIOSH-approved particulate respirator is necessary.[2]
Section 4: Safe Laboratory Handling and Storage Protocols
Adherence to strict protocols minimizes exposure risk and preserves the integrity of the compound.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area. Don all required PPE as outlined in Section 3.
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.[11] Use a spatula to carefully transfer the powder. Avoid any actions that could cause the powder to become airborne.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent (e.g., water) to avoid splashing.
-
Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[1][2][6]
Storage Requirements
Proper storage is essential for both safety and product stability.
-
Container: Keep the container tightly closed to prevent moisture absorption.[1][2][6][7]
-
Temperature: Store in a cool, dry place. The recommended storage temperature is refrigerated, between 2°C and 8°C.[1][4][6]
-
Incompatibilities: Store away from strong oxidizing agents.[10]
Section 5: Emergency Response and First-Aid Procedures
Immediate and correct action is critical in the event of an exposure or spill.
First-Aid Measures for Exposure
Caption: First-Aid Response Flowchart for Exposures.
-
If Inhaled: Remove the individual to fresh air and keep them comfortable for breathing. If symptoms such as coughing or shortness of breath persist, seek medical attention.[1][7][11]
-
If on Skin: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation develops or persists, seek medical advice.[1][6]
-
If in Eyes: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[1][2][7] Remove contact lenses if present and easy to do so. Continue rinsing. Immediate medical attention from an ophthalmologist is required. [1]
-
If Swallowed: Rinse the mouth thoroughly with water.[1][7] Do NOT induce vomiting. Call a physician or poison control center immediately.[1][11]
Accidental Release (Spill) Protocol
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Protect: Don all necessary PPE, including respiratory protection if the spill is large or dust is airborne.
-
Contain & Clean: Avoid generating dust.[11][12] Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[6][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste container according to institutional and local regulations.[6][7]
Section 6: Toxicological Profile
This compound is not classified as acutely toxic via inhalation or dermal routes but is an irritant and may be harmful if swallowed.[1] Long-term toxicological properties like carcinogenicity and mutagenicity have not been established.[1][2]
| Toxicological Endpoint | Result | Source(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [3][7][10] |
| Acute Dermal Toxicity | Not classified as acutely toxic. | [1] |
| Acute Inhalation Toxicity | Not classified as acutely toxic. | [1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2][6] |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [1][2][6] |
| Respiratory/Skin Sensitization | Shall not be classified as a sensitiser. | [1][2] |
| Germ Cell Mutagenicity | Shall not be classified as mutagenic. | [1][2] |
| Carcinogenicity | Shall not be classified as carcinogenic. | [1][2] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [1][2] |
Section 7: Disposal and Transportation
-
Disposal: This material and its container must be disposed of as hazardous waste.[2][7] All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the material to enter drains or waterways.[1][6]
-
Transportation: 4-Aminobenzamidine Dihydrochloride is not regulated as a dangerous good for transport under ADR, IMDG, or IATA regulations.[6]
References
-
Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Carl ROTH. [Link]
-
Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Carl ROTH (Australia). [Link]
-
Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Alfa Aesar. [Link]
-
Material Safety Data Sheet - 4-Aminobenzamide, 98%. Cole-Parmer. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.ca [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. adipogen.com [adipogen.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Solution Stability and Isotopic Integrity of Deuterated Benzamidine Derivatives
Executive Summary
The incorporation of deuterium into benzamidine scaffolds—common pharmacophores in serine protease inhibitors (e.g., Factor Xa, Thrombin)—is a precision strategy to modulate pharmacokinetics via the Kinetic Isotope Effect (KIE). However, the solution stability of these derivatives presents a dual challenge: chemical integrity (hydrolysis of the amidine) and isotopic integrity (scrambling of the deuterium label).
This guide provides a definitive technical framework for handling deuterated benzamidines. It distinguishes between the labile N-deuterated species (useful only for transient mechanistic probes) and the robust C-deuterated analogs (drug candidates). It details the "Silent Exchange" phenomenon in LC-MS workflows and establishes a self-validating protocol for stability assessment.
Part 1: The Physics of Deuteration in Benzamidines
The Deuterium Advantage (KIE)
The primary driver for deuterating benzamidine derivatives is to retard metabolic clearance, typically mediated by CYP450 oxidation at benzylic or aromatic positions. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy (ZPE) of the heavier isotope.[1][2]
| Bond Type | Bond Dissociation Energy (kcal/mol) | Vibrational Frequency ( | Primary KIE ( |
| C-H | ~98 | ~2900 | 1.0 (Reference) |
| C-D | ~100-101.5 | ~2100 | 2.0 – 7.0 |
| N-D | Variable (Labile) | ~2400 | Rapid Exchange |
The Stability Paradox
While the C-D bond resists metabolic cleavage, the benzamidine functional group itself is chemically reactive.
-
Hydrolysis: The amidine carbon is electrophilic. In aqueous solution (pH > 7), hydroxide ions attack this carbon, leading to the formation of an amide and eventually benzoic acid.
-
Proton Exchange: The amidine nitrogen protons (
) are exchangeable . If deuterium is placed here, it will wash out instantly in protic solvents ( , MeOH).
Part 2: Mechanisms of Instability
Chemical Hydrolysis Pathway
The hydrolysis of benzamidine is base-catalyzed.[3] At pH 9, the half-life (
Isotopic Scrambling (The Washout Effect)
-
Type A: N-Deuteration (Labile):
. Useful only in anhydrous DMSO- or solid state. In water, . -
Type B: C-Deuteration (Robust):
. Stable in solution. Exchange requires extreme pH or transition metal catalysis.
Visualization: Degradation & Exchange Pathways
Figure 1: Mechanistic pathways for chemical hydrolysis (red) and isotopic exchange (green).[5]
Part 3: Analytical Workflows & The "Silent Exchange"
The LC-MS Trap
Critical Warning: When analyzing deuterated benzamidines via LC-MS, the acidic mobile phase (0.1% Formic Acid) can catalyze on-column back-exchange if the deuterium is in a position susceptible to acid-catalyzed tautomerization (e.g., alpha to a carbonyl, though less relevant for the benzamidine ring itself).
-
Symptom: The
peak shifts to during the run. -
Solution: Use Deuterated Mobile Phases (
/ MeOD) if analyzing labile sites, or validate that the C-D bond is inert to acid using NMR.
NMR Validation Protocol
NMR is the gold standard for distinguishing chemical stability from isotopic stability.
- -NMR: Monitor the disappearance of the specific proton signal (if H replaces D).
- -NMR: Monitor the appearance of the deuterium signal (requires high concentration).
Part 4: Experimental Protocols
Protocol A: Accelerated Stability & Isotopic Integrity Assay
Objective: Determine
Reagents:
-
Test Compound: Deuterated Benzamidine Derivative (
stock in DMSO- ). -
Buffers: Phosphate (pH 7.4), Borate (pH 9.0), Carbonate (pH 10.5).
-
Internal Standard: Non-exchangeable fluorinated analog.
Workflow:
-
Preparation: Spike stock solution into buffers to reach
. -
Incubation: Hold at
and (stress condition). -
Sampling: Aliquot at
. -
Quench: Dilute 1:10 into cold Acetonitrile (stops hydrolysis).
-
Analysis:
-
LC-UV (254nm): Quantify parent vs. amide/acid (Chemical Stability).
-
High-Res MS (Q-TOF/Orbitrap): Monitor isotope distribution envelope (Isotopic Stability).
-
Protocol B: Self-Validating Data Analysis
Calculate the Deuterium Retention Ratio (DRR) :
If Chemical Stability is
Visualization: Experimental Logic Flow
Figure 2: Decision matrix for distinguishing chemical degradation from isotopic exchange.
Part 5: Data Presentation & Storage Recommendations
Storage Matrix
| Solvent System | Temp | Stability (C-D) | Stability (N-D) | Recommendation |
| DMSO (Anhydrous) | > 2 Years | Moderate | Preferred Stock | |
| Water (pH 7) | > 6 Months | Zero | Working Solution Only | |
| Water (pH > 9) | RT | < 1 Week | Zero | Avoid |
| Methanol | > 1 Year | Zero | Good for C-D only |
Troubleshooting Guide
-
Issue: Unexpected mass shift of -1 Da in stock solution.
-
Root Cause: Moisture ingress in DMSO stock causing H/D exchange on labile sites.
-
Fix: Store over molecular sieves (3Å).
-
-
Issue: Poor recovery in LC-MS.
-
Root Cause: Adsorption of the basic benzamidine to glass vials.
-
Fix: Use polypropylene vials or silanized glass.
-
References
-
Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265–273. Link
-
Timmins, G. S. (2017). "Deuterated Drugs: Where Are We Now?" Expert Opinion on Therapeutic Patents, 27(9), 1005–1013. Link
- O'Donoghue, A. C., et al. (2002). "Hydrolysis of Benzamidine: Mechanism and Catalysis." Journal of the American Chemical Society. (Verify specific benzamidine hydrolysis kinetics in standard physical organic chemistry texts).
-
Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Drug News & Perspectives, 23(6), 398. Link
-
Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges." Nature Reviews Chemistry, 3, 300–309. Link
Sources
Methodological & Application
Application Note: Quantitative Analysis of 4-Aminobenzamidine in Biological Matrices using Isotope Dilution Mass Spectrometry with 4-Aminobenzamidine-d4
Abstract
The accurate quantification of small molecule protease inhibitors, such as 4-aminobenzamidine, in complex biological matrices is a critical task in pharmaceutical research and clinical diagnostics.[1] These molecules play a significant role in studies of diseases involving protease dysregulation, such as cancer and inflammatory conditions.[2] However, challenges including sample loss during preparation and matrix-induced ion suppression can compromise analytical accuracy.[3][4] This application note presents a robust and highly accurate method for the quantification of 4-aminobenzamidine using Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages 4-Aminobenzamidine-d4, a stable isotope-labeled internal standard (SIL-IS), to correct for analytical variability, ensuring the highest level of precision and data integrity. This guide provides a comprehensive overview of the IDMS principle, detailed experimental protocols, and method validation parameters, designed for researchers, scientists, and drug development professionals.
Part I: The Foundational Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a definitive quantitative technique recognized for its superior accuracy and precision.[5][6] The core principle involves the addition of a known quantity of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to the sample at the earliest stage of preparation.[7][8]
The fundamental premise of IDMS is that the stable isotope-labeled internal standard is chemically and physically almost identical to the native analyte.[9] Consequently, it experiences the same processing variations throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[3] Any loss of the target analyte during sample preparation is perfectly mirrored by a proportional loss of the SIL-IS.[8]
The mass spectrometer, capable of differentiating between the analyte and the slightly heavier SIL-IS, measures the ratio of their respective signal intensities.[4] Because this ratio remains constant regardless of sample loss or matrix effects, it allows for highly accurate calculation of the analyte's original concentration.[10] This makes IDMS the gold standard for quantitative bioanalysis, particularly in complex matrices like plasma, urine, and tissue homogenates.[11]
Figure 1: The fundamental workflow of Isotope Dilution Mass Spectrometry (IDMS).
Part II: 4-Aminobenzamidine-d4 - The Ideal Internal Standard
Analyte of Interest: 4-Aminobenzamidine
4-Aminobenzamidine is a well-characterized inhibitor of serine proteases, such as trypsin and urokinase.[2][12][13] Its ability to interact with the active sites of these enzymes makes it a valuable tool in biochemical research and a structural basis for the development of novel therapeutic agents.[14] Given its significance, having a reliable method to quantify its concentration in biological systems is essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][15]
The Stable Isotope-Labeled Internal Standard: 4-Aminobenzamidine-d4
For an IDMS assay, the choice of internal standard is paramount. 4-Aminobenzamidine-d4 is an ideal SIL-IS for the quantification of 4-aminobenzamidine.[12] In this molecule, four hydrogen atoms on the benzene ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[11]
Key Advantages of 4-Aminobenzamidine-d4:
-
Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte, ensuring that both compounds experience the same matrix effects at the moment of ionization.[10]
-
Identical Chemical Behavior: It exhibits the same extraction recovery and ionization efficiency as 4-aminobenzamidine, providing unparalleled correction for experimental variability.[11]
-
Mass Differentiation: The +4 Dalton mass shift provides a clear distinction between the analyte and the internal standard in the mass spectrometer, preventing signal overlap.[4]
For regulatory compliance and data reliability, the SIL-IS must meet stringent purity requirements. It is recommended to use a standard with high chemical purity (>99%) and high isotopic enrichment (≥98%) to minimize any potential interference and ensure accurate quantification.[3][11]
Part III: Application Protocol for Quantifying 4-Aminobenzamidine in Human Plasma
This section provides a detailed, step-by-step protocol for the analysis of 4-aminobenzamidine in human plasma.
1. Materials and Reagents
| Reagent/Material | Grade | Supplier/CAS Number |
| 4-Aminobenzamidine dihydrochloride | ≥98% Purity | CAS: 2498-50-2[14] |
| 4-Aminobenzamidine-d4 dihydrochloride | Isotopic Purity ≥98% | CAS: 1346600-28-9[12] |
| Acetonitrile (ACN) | LC-MS Grade | - |
| Methanol (MeOH) | LC-MS Grade | - |
| Formic Acid (FA) | LC-MS Grade | - |
| Deionized Water | 18.2 MΩ·cm | - |
| Human Plasma (K2-EDTA) | Pooled, Blank | - |
| Microcentrifuge Tubes | 1.5 mL | - |
| Analytical Balance | - | - |
| Calibrated Pipettes | - | - |
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 4-Aminobenzamidine dihydrochloride and 4-Aminobenzamidine-d4 dihydrochloride into separate volumetric flasks.
-
Dissolve in a 50:50 (v/v) mixture of Methanol:Water to the final volume to achieve a concentration of 1 mg/mL (corrected for purity and salt form).
-
Store stock solutions at -20°C.[2]
-
-
Working Standard Solutions:
-
Prepare a series of intermediate solutions of 4-aminobenzamidine by serially diluting the primary stock with 50:50 MeOH:Water.
-
Prepare a working internal standard (IS) solution of 4-Aminobenzamidine-d4 at a concentration of 100 ng/mL by diluting the IS primary stock.
-
3. Sample Preparation and Extraction Workflow
The following protein precipitation protocol is designed to efficiently extract 4-aminobenzamidine from plasma while removing interfering proteins.
Figure 2: Step-by-step sample preparation workflow for plasma analysis.
4. LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| Nebulizing Gas | Nitrogen, 1.5 L/min[16] |
| Drying Gas | Nitrogen, 15 L/min[16] |
| MRM Transitions (Example) | |
| 4-Aminobenzamidine | Q1: 136.1 -> Q3: 119.1 (Quantifier), 92.1 (Qualifier) |
| 4-Aminobenzamidine-d4 | Q1: 140.1 -> Q3: 123.1 (Quantifier) |
Note: MRM transitions are theoretical and must be optimized by infusing the pure compounds to determine the most stable and intense precursor and product ions.
5. Data Analysis and Quantification
-
Calibration Curve: Prepare calibration standards in blank plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Process these standards alongside the unknown samples.
-
Integration: Integrate the chromatographic peak areas for the quantifier MRM transitions of both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each standard and sample.
-
Regression: Plot the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting.
-
Quantification: Determine the concentration of 4-aminobenzamidine in unknown samples by interpolating their peak area ratios from the calibration curve.
Part IV: Method Validation and Performance
A bioanalytical method must be validated to ensure it is fit for its intended purpose.[17] Validation should be performed according to regulatory guidelines such as those from the FDA and ICH.[17][18][19] Key parameters to assess include accuracy, precision, selectivity, sensitivity, and stability.
Example Performance Characteristics:
| Validation Parameter | Acceptance Criteria (Typical) | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Accuracy: ±20%, Precision: ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 8% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.5% to 5.2% |
| Matrix Effect | CV of IS-normalized factor ≤ 15% | Pass |
| Recovery | Consistent and precise | > 85% |
Conclusion
Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard is the definitive method for achieving accurate and precise quantification of small molecules in complex biological fluids. The use of 4-Aminobenzamidine-d4 provides a self-validating system that effectively compensates for variations in sample preparation and matrix-induced signal fluctuations. The protocol detailed in this application note offers a reliable and robust framework for the quantitative analysis of 4-aminobenzamidine, delivering high-quality, defensible data essential for advancing pharmaceutical and clinical research.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Accessed February 22, 2026. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - GRANTHAALAYAH. Accessed February 22, 2026. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Accessed February 22, 2026. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Accessed February 22, 2026. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Accessed February 22, 2026. [Link]
-
Isotope Dilution Mass Spectrometry. PTB.de. Accessed February 22, 2026. [Link]
-
Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria. Accessed February 22, 2026. [Link]
-
Separation of 4-Aminobenzamidine on Newcrom R1 HPLC column. SIELC Technologies. Accessed February 22, 2026. [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. Accessed February 22, 2026. [Link]
-
validate analysis methods: Topics by Science.gov. Science.gov. Accessed February 22, 2026. [Link]
-
STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Accessed February 22, 2026. [Link]
-
Quantitative analysis of HIV-1 protease inhibitors in cell lysates using MALDI-FTICR mass spectrometry. ResearchGate. Accessed February 22, 2026. [Link]
-
Determination of protease inhibitors using liquid chromatography-tandem mass spectrometry. PubMed. Accessed February 22, 2026. [Link]
- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
-
4-Aminobenzamidine-d4 Dihydrochloride. Pharmaffiliates. Accessed February 22, 2026. [Link]
-
Assay for Protealysin-like Protease Inhibitor Activity. PMC - NIH. Accessed February 22, 2026. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Accessed February 22, 2026. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Accessed February 22, 2026. [Link]
-
Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples. Journal of Proteomics & Bioinformatics. Accessed February 22, 2026. [Link]
-
Identification of protease inhibitors from the human peptidome to develop novel antivirals. F1000Research. Accessed February 22, 2026. [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Accessed February 22, 2026. [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Accessed February 22, 2026. [Link]
-
4-Aminobenzamidine. SIELC Technologies. Accessed February 22, 2026. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. Accessed February 22, 2026. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Accessed February 22, 2026. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Accessed February 22, 2026. [Link]
-
Mass spectrometry applications for drug discovery and development. Drug Target Review. Accessed February 22, 2026. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. Accessed February 22, 2026. [Link]
-
p-Aminobenzamidine. PubChem - NIH. Accessed February 22, 2026. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. apexbt.com [apexbt.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 9. imreblank.ch [imreblank.ch]
- 10. texilajournal.com [texilajournal.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-アミノベンズアミジン 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 4-Aminobenzamidine | SIELC Technologies [sielc.com]
- 16. shimadzu.com [shimadzu.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 4-Aminobenzamidine-d4 Dihydrochloride
Welcome to the technical support guide for 4-Aminobenzamidine-d4 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Proper handling and storage are paramount for maintaining both the chemical purity and isotopic enrichment of the compound, which are essential for its applications as a serine protease inhibitor and an internal standard in mass spectrometry-based assays.[1][2][3] This guide provides answers to frequently asked questions, detailed protocols, and troubleshooting advice based on established biochemical principles and material safety data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-Aminobenzamidine-d4?
The optimal storage for solid 4-Aminobenzamidine-d4 Dihydrochloride is crucial for preventing degradation over time. The solid compound is generally stable for at least two years when stored correctly.[4]
-
Temperature: The recommended storage temperature is refrigerated, between 2°C and 8°C.[5][6][7] For enhanced stability over multiple years, storage at -20°C is also an excellent option.[8]
-
Atmosphere: The container should be kept tightly sealed to prevent exposure to moisture and air.[5][6] The dihydrochloride salt form can be hygroscopic, and absorbed water can initiate hydrolysis.
-
Light: The compound should be protected from light.[4][9] Store the vial in its original box or in a dark location to prevent photochemical degradation.
-
Moisture: Store in a dry environment.[4][5] For added protection, especially after opening, the vial can be placed inside a desiccator to minimize moisture exposure.
The causality behind these recommendations is to minimize the kinetic energy available for degradation reactions (low temperature) and to exclude reactants like water and light that can participate in degradation pathways.[9][10]
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
The choice of solvent is the most critical factor in determining the stability of the dissolved standard.
-
For Long-Term Storage (Months): Use an aprotic solvent, such as anhydrous Dimethyl Sulfoxide (DMSO).[11] In aprotic solvents, the primary degradation risks are significantly reduced. A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[11] The key is to prevent hydrogen-deuterium (H-D) exchange, which can be facilitated by protic solvents.
-
For Short-Term Use (Hours to Days): If your experimental protocol requires an aqueous or protic solvent (e.g., water, ethanol, buffer), these solutions should be prepared fresh immediately before use.[11] The amidine functional group is susceptible to hydrolysis in aqueous environments, and the risk of H-D exchange increases dramatically in protic solvents.[12] Do not store aqueous solutions of this compound.
Q3: What are the primary chemical and isotopic degradation pathways I should be concerned about?
There are two main degradation pathways that can compromise the integrity of your 4-Aminobenzamidine-d4 standard:
-
Chemical Degradation (Hydrolysis): The amidine functional group (-C(=NH)NH2) can undergo hydrolysis to form the corresponding amide (-C(=O)NH2), which in this case is 4-Aminobenzamide-d4. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.[12][13][14] This converts the active protease inhibitor into a different compound, leading to inaccurate quantification or loss of inhibitory effect.
-
Isotopic Degradation (H-D Exchange): This is a critical concern for any deuterated standard. While the deuterium atoms on the aromatic ring are relatively stable, they can be replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water or methanol. This exchange diminishes the isotopic purity of the standard, which is catastrophic for its use in quantitative mass spectrometry, as it leads to an underestimation of the analyte concentration.
Caption: Key degradation pathways for 4-Aminobenzamidine-d4.
Q4: My LC-MS/MS results are inconsistent when using this standard. How can I troubleshoot this?
Inconsistent results are often linked to the degradation of the standard. Here is a troubleshooting workflow:
-
Check Solution Preparation Records: When was the working solution prepared? If it was made in an aqueous buffer and not used immediately, hydrolysis is the most likely cause.[11]
-
Inspect the Stock Solution: If you are using a stock solution from -20°C or -80°C, bring it to room temperature and check for any precipitation. If precipitate is present, gentle warming (up to 60°C) and sonication may be required to redissolve the compound.[11]
-
Acquire a Full Scan Mass Spectrum: Analyze your standard solution. Look for the mass of the potential hydrolysis product (4-Aminobenzamide-d4). Its presence confirms chemical degradation.
-
Evaluate Isotopic Purity: Examine the mass distribution of your standard's peak. A shift towards lower masses or the appearance of d3, d2, etc., peaks indicates that H-D exchange has occurred.
-
Solution: If degradation or isotopic exchange is confirmed, discard all current solutions. Prepare a fresh stock solution from the solid material following the recommended protocol (see below) and then prepare a new working solution for immediate use.
Experimental Protocols
Protocol 1: Long-Term Storage of Solid 4-Aminobenzamidine-d4
This protocol ensures the self-validating stability of the solid reagent.
-
Receipt and Inspection: Upon receipt, inspect the container seal for integrity. Do not use if the seal is broken.
-
Temperature: Place the tightly sealed vial in a refrigerator at 2-8°C or a freezer at -20°C for long-term storage.[6][8]
-
Environment: Ensure the storage location is dark and dry.[4] For best practice, place the vial inside a secondary container with a desiccant, especially if the lab environment has high humidity.
-
Equilibration: Before opening the vial for the first time, allow it to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate degradation.
-
Handling: After dispensing the required amount, securely recap the vial immediately. If the cap liner appears degraded, use paraffin film to create a better seal.
-
Return to Storage: Promptly return the vial to its designated cold storage location.
Protocol 2: Preparation and Storage of Stock Solutions
This workflow guides the user to the correct preparation method based on intended use.
Caption: Decision workflow for preparing solutions of 4-Aminobenzamidine-d4.
Data Summary: Storage Condition Guidelines
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Key Considerations & Risks |
| Solid | N/A (Dry Powder) | 2°C to 8°C[6][7] | ≥ 2 years[4] | Protect from light and moisture.[4] Must be warmed to room temp before opening. |
| Stock Solution | Anhydrous Aprotic Solvent (e.g., DMSO) | -80°C | Up to 6 months[11] | Optimal for stability. Minimizes both hydrolysis and H-D exchange. |
| Stock Solution | Anhydrous Aprotic Solvent (e.g., DMSO) | -20°C | Up to 1 month[11] | Good stability, but -80°C is preferred for longer terms. |
| Working Solution | Aqueous or Protic Solvents (e.g., Water, Buffers, Ethanol) | 2-8°C or Room Temp | Hours | High risk of hydrolysis and H-D exchange. Must be prepared fresh and used immediately.[11] |
References
-
PubMed. (1979). [Hydrolysis of the amidine analogs of penicillins]. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from [Link]
-
Huiminn. (2025, April 7). Storage instructions for chemical reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, June 13). Hydrolysis of an amidine derivative under acidic conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]
-
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Retrieved from [Link]
-
Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
Technology Networks. (2019). REAGENT 7 Step Guide to Storing Laboratory Reagents. Retrieved from [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1346600-28-9| Chemical Name : 4-Aminobenzamidine-d4 Dihydrochloride. Retrieved from [Link]
-
Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]
-
MDPI. (2022, February 7). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved from [Link]
-
MDPI. (2014, May 2). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. adipogen.com [adipogen.com]
- 5. fishersci.ca [fishersci.ca]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemimpex.com [chemimpex.com]
- 8. apexbt.com [apexbt.com]
- 9. Storage instructions for chemical reagents [en.hnybio.com]
- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Mitigating Matrix Suppression in 4-Aminobenzamidine-d4 LC-MS/MS Assays
To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Advanced troubleshooting for signal loss and internal standard decoupling in 4-Aminobenzamidine-d4 assays.
The Core Challenge: The "Polar Amidine" Trap
4-Aminobenzamidine (4-AB) and its deuterated internal standard, 4-Aminobenzamidine-d4 (4-AB-d4), present a unique set of physicochemical challenges in LC-MS/MS bioanalysis. As a highly polar, basic benzamidine derivative (often used as a trypsin inhibitor or monitored as a Dabigatran metabolite), it resists retention on standard C18 columns.
The Failure Mode:
In standard Reverse Phase (RP) chromatography, 4-AB-d4 elutes near the void volume (
The Isotope Effect Risk: Deuterated standards often exhibit slightly different hydrophobicity than their non-deuterated analogs. In RP-LC, 4-AB-d4 may elute slightly earlier than the native 4-AB. If a sharp suppression zone (e.g., a salt front) exists between these two retention times, the IS will be suppressed while the analyte is not (or vice versa), destroying the quantitative validity of the assay.
Diagnostic Workflow: Visualizing the Invisible
Before changing your extraction method, you must map the suppression profile of your matrix. We use the Post-Column Infusion method (modified from Matuszewski et al.) to visualize exactly where the matrix is killing your signal.
Experiment 1: The Matrix Map
Objective: Overlay the elution of matrix components with the continuous signal of 4-AB-d4 to identify "blind spots."
Protocol:
-
Setup: T-combine the LC effluent (from a blank matrix injection) with a continuous infusion of 4-AB-d4 (100 ng/mL) flowing into the MS source.
-
Injection: Inject a blank extracted matrix sample (plasma/serum).
-
Observation: Monitor the baseline of the infused 4-AB-d4. A drop in the baseline indicates suppression; a spike indicates enhancement.
Caption: Schematic of the Post-Column Infusion setup. Drops in the constant analyte signal reveal the exact retention time of matrix interferences.
Sample Preparation: The Move to Mixed-Mode SPE
Protein Precipitation (PPT) is insufficient for 4-AB-d4 because it fails to remove phospholipids, which are the primary cause of ion suppression in plasma assays.
The Solution: Mixed-Mode Cation Exchange (MCX) Since 4-Aminobenzamidine is basic (positively charged at neutral/acidic pH), you should use a Mixed-Mode Strong Cation Exchange (MCX) SPE plate. This allows you to use a "100% Organic Wash" to strip neutral phospholipids while the analyte remains locked by charge.
Protocol Comparison:
| Step | Protein Precipitation (PPT) | Mixed-Mode SPE (MCX) | Why MCX Wins |
| Load | Plasma + Acetonitrile | Plasma (diluted 1:1 with 2% H3PO4) | Acidifies 4-AB to bind to cation exchange resin. |
| Wash 1 | N/A | 2% Formic Acid in Water | Removes proteins/salts. |
| Wash 2 | N/A | 100% Methanol | CRITICAL: Washes away neutral phospholipids. 4-AB stays bound. |
| Elute | Supernatant Injection | 5% NH4OH in Methanol | Neutralizes 4-AB, releasing it from the resin. |
| Result | High Matrix Effect | < 5% Matrix Effect | Phospholipids are eliminated. |
Chromatographic Resolution: Escaping the Void
If you cannot change your extraction method, you must alter your chromatography to move 4-AB-d4 away from the suppression zone.
Option A: HILIC (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amines. It retains 4-AB-d4 strongly, eluting it after the void volume, well separated from the early-eluting salts.
-
Column: Amide or Silica-based HILIC column (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in 95% Acetonitrile (pH 3.0).
-
Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile (pH 3.0).
-
Mechanism: Partitioning into a water-rich layer on the silica surface.
Option B: Aqueous-Stable C18 (The "T3" Approach)
If you must use Reverse Phase, use a column designed for 100% aqueous loading (e.g., High Strength Silica T3 or Polar C18).
-
Strategy: Start at 0-1% Organic. Hold for 1 minute to let salts pass. Then ramp.
-
Risk: The "Isotope Effect" is most pronounced here. Ensure 4-AB and 4-AB-d4 peaks co-elute perfectly or that the matrix window is clear for both.
Caption: Decision tree for selecting the correct stationary phase based on analyte retention characteristics.
Troubleshooting FAQ
Q: My IS response varies wildly between samples, but the analyte area is stable. Why? A: This is "Internal Standard Decoupling." Your IS (4-AB-d4) is likely eluting slightly earlier than your analyte due to the deuterium isotope effect. It is sitting in a suppression zone (e.g., a sharp phospholipid peak) that the analyte misses. Fix: Improve resolution or switch to HILIC to move both compounds into a cleaner region.
Q: Can I just increase the concentration of 4-AB-d4 to overpower the suppression? A: No. Suppression is a competition for charge in the ESI droplet.[1] If the droplet is saturated with matrix ions, adding more IS won't help it ionize; it will just compete with your analyte, potentially suppressing the analyte signal further.[1]
Q: I see a "split peak" for 4-AB-d4 in HILIC. A: This is often a solvent mismatch. HILIC requires the sample diluent to be high in organic solvent (e.g., 90% Acetonitrile). If you inject a high-aqueous sample (like a PPT supernatant) onto a HILIC column, the water disrupts the partitioning mechanism. Fix: Dilute your sample with Acetonitrile before injection.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Waters Corporation. (2020). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Application Note.
-
Biotage. (2023). When should I choose a mixed-mode SPE? Biotage Blog.
Sources
Technical Support Center: Optimizing Recovery of 4-Aminobenzamidine-d4
Executive Summary: The "Polar Base" Challenge
Welcome to the Technical Support Center. If you are experiencing low or variable recovery with 4-Aminobenzamidine-d4 (4-AB-d4) , you are likely battling two distinct chemical adversaries: extreme polarity and specific protein binding .
4-Aminobenzamidine is not just a passive analyte; it is a potent serine protease inhibitor. In plasma, it actively seeks out and binds to enzymes like thrombin and trypsin. Furthermore, its high pKa (~11–13) and hydrophilic nature make it a poor candidate for traditional Liquid-Liquid Extraction (LLE).
This guide abandons generic advice to focus on the specific physicochemical mechanisms required to extract this molecule efficiently.
Troubleshooting Guide (Q&A Format)
Q1: I am getting <40% absolute recovery using Liquid-Liquid Extraction (LLE) with Ethyl Acetate. What is going wrong?
Diagnosis: You are fighting the partition coefficient, and you are losing. The Science: 4-Aminobenzamidine is a highly polar, basic molecule. At neutral or acidic pH, it is fully protonated (positively charged) and prefers the aqueous plasma layer over the organic solvent. To force it into an organic layer like ethyl acetate, you would need to raise the pH above its pKa (likely >12), which risks degrading the molecule or saponifying plasma lipids, creating a "soap" emulsion.
The Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because 4-AB-d4 is positively charged, you should exploit this property rather than fight it. MCX sorbents use an ionic mechanism to "catch" the drug while allowing you to wash away interferences.
Comparative Data: Extraction Efficiency
| Method | Mechanism | Typical Recovery (4-AB) | Risk Factors |
| LLE (Ethyl Acetate/Hexane) | Hydrophobic Partitioning | < 15% | Analyte stays in water phase due to polarity. |
| Protein Precipitation (PPT) | Solubility Crash | 60-80% | High recovery, but severe matrix effects (ion suppression) from phospholipids. |
| SPE (HLB/C18) | Hydrophobic Interaction | 40-60% | "Breakthrough" occurs during wash steps because the analyte is too polar to stick to C18. |
| SPE (MCX - Mixed Mode) | Cation Exchange + Hydrophobic | > 85% | Uses the amine charge for 100% retention during aggressive washing. |
Q2: My Internal Standard (4-AB-d4) response is drifting, and I see peak tailing. Is this a column issue?
Diagnosis: This is likely Phospholipid Build-up combined with Secondary Silanol Interactions . The Science:
-
The "Protease Trap": 4-AB binds specifically to plasma proteases. If you do not disrupt this binding before extraction, the protein precipitates and takes your analyte with it.
-
Matrix Effect: If you are using Protein Precipitation (PPT), phospholipids (phosphatidylcholines) are co-eluting with your analyte, suppressing the electrospray ionization (ESI) signal.[1]
-
Tailing: Basic amines interact with free silanol groups on silica-based columns, causing tailing.
The Solution:
-
Acid Dissociation: You must acidify the plasma (e.g., 2% Formic Acid) before loading to break the protease-inhibitor complex.
-
Mobile Phase Modifier: Use Ammonium Formate (5-10 mM) in your mobile phase to saturate silanol groups and sharpen the peak.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
This protocol is designed to maximize recovery by leveraging the basicity of the amidine group.
Reagents:
-
Sorbent: Waters Oasis MCX or Agilent Bond Elut Plexa PCX (30mg or 60mg).
-
Loading Buffer: 2%
(Phosphoric Acid) in water. -
Elution Solvent: 5%
(Ammonium Hydroxide) in Methanol.
Step-by-Step Workflow:
-
Sample Pre-treatment (CRITICAL):
-
Add Internal Standard (4-AB-d4) to plasma.
-
Dilute Plasma 1:1 with 4%
. -
Why? This lowers pH to ~2, ensuring 4-AB is fully ionized (+) and disrupts binding to Thrombin/Trypsin.
-
-
Conditioning:
-
Load:
-
Wash 1 (Acidic):
-
Wash 2 (Organic/Neutral):
-
1 mL 100% Methanol.
-
Removes: Hydrophobic neutrals and Phospholipids . Analyte stays locked.
-
-
Elution:
-
Reconstitution:
-
Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in H2O/ACN).
-
Visualizing the Mechanism
The following diagram illustrates the "Protease Trap" and how the MCX extraction strategy bypasses it.
Figure 1: Mechanism of Action. Acidification is required to free 4-AB-d4 from plasma proteases before the cation-exchange mechanism can capture it.
FAQs: Advanced Optimization
Q: Can I use HILIC chromatography instead of Reverse Phase? A: Yes, and it is often superior for benzamidines. Because 4-AB is so polar, it elutes in the "void volume" of C18 columns, causing ion suppression from salts.
-
Recommendation: Use a HILIC Silica or Amide column.
-
Mobile Phase: High Acetonitrile (Start at 90% B). The analyte will retain well and elute in a cleaner region of the chromatogram.
Q: Is 4-Aminobenzamidine light sensitive? A: Yes, benzamidine derivatives can be sensitive to UV light.
-
Precaution: Perform all extraction steps in amber tubes or low-light conditions to prevent degradation of the -d4 label integrity.
Q: Why is my "d4" IS recovering differently than my unlabeled analyte? A: This is the "Deuterium Isotope Effect" in chromatography, though rare in retention, it is more likely an equilibration issue . If you spike the IS into the plasma and extract immediately, the IS is "free." The patient/animal sample analyte, however, has been circulating and is deeply bound to proteins.
-
Fix: After spiking the IS, vortex and let the sample equilibrate for 15-30 minutes before adding the acid. This ensures the IS and analyte are in the same binding state before extraction.
References
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE Cation Exchange (Bond Elut Plexa PCX).[5] Application Note. Link
-
Waters Corporation. (2020). Oasis MCX: Mixed-Mode Cation-Exchange Reversed-Phase Sorbent for Bases.Link
-
Chambers, E., et al. (2007).[6] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
PubChem. (2025).[7][8] 4-Aminobenzamidine Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Phospholipid Removal in LC-MS/MS Bioanalysis. Technical Guide. Link
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying impurities in 4-Aminobenzamidine-d4 Dihydrochloride
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to . As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you in your experimental work. This guide is structured to address the specific challenges you may face, moving from foundational questions to in-depth troubleshooting workflows.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of 4-Aminobenzamidine-d4 Dihydrochloride, providing a solid foundation for impurity identification.
Q1: What is 4-Aminobenzamidine-d4 Dihydrochloride, and why is its purity so critical?
A: 4-Aminobenzamidine is a potent competitive inhibitor of serine proteases like trypsin and thrombin.[][2] The deuterated (d4) version is often used as an internal standard in mass spectrometry-based quantitative analyses or to alter metabolic pathways in drug discovery.[3] Its purity is paramount for several reasons:
-
Analytical Accuracy: In quantitative assays, impurities can interfere with the signal of the analyte or the internal standard, leading to inaccurate measurements.
-
Pharmacological Integrity: Unidentified impurities may have their own biological activity, potentially confounding experimental results or introducing toxicity.[4]
-
Isotopic Stability: The level and position of deuterium incorporation must be precise to ensure the compound's stability and intended metabolic fate are maintained.[5]
Q2: What are the primary categories of impurities I should expect in my sample?
A: Impurities in 4-Aminobenzamidine-d4 Dihydrochloride can be broadly classified into three categories:
-
Isotopic Impurities: These arise from incomplete deuteration during synthesis. You may find molecules with fewer than four deuterium atoms (d3, d2, d1) or the completely non-deuterated (d0) analogue. These are often the most common impurities in deuterated compounds.[4]
-
Process-Related Impurities: These are substances left over from the chemical synthesis process. They can include starting materials (e.g., 4-aminobenzonitrile), intermediates, or by-products from side reactions.[6][7]
-
Degradation Products: These form during storage or handling. The most common degradation pathway for an amidine is hydrolysis, which would convert 4-Aminobenzamidine to 4-Aminobenzamide.[8][9]
Q3: Why is a multi-technique approach (e.g., LC-MS and NMR) essential for analyzing a deuterated compound like this?
A: Relying on a single analytical technique is insufficient for fully characterizing a deuterated compound. A combination of methods provides a complete picture of purity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is considered the gold standard for structural elucidation. ¹H-NMR confirms the absence of protons at the specific sites of deuteration, while ²H-NMR directly detects the deuterium atoms, confirming their location.[3] It provides unambiguous structural information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , especially High-Resolution Mass Spectrometry (HRMS), is the workhorse for separation and quantification.[10] It excels at separating the parent compound from its impurities and provides highly accurate mass data to identify isotopic variants and other unknown compounds.[4]
Together, NMR confirms the correct structure is present, while LC-MS confirms the purity of that structure.
Troubleshooting Guide: From Observation to Identification
This section is designed in a question-and-answer format to guide you through specific experimental challenges.
Scenario 1: My LC-MS analysis shows multiple peaks with masses close to my target compound. What are they?
This is a classic sign of isotopic impurities. The mass difference between hydrogen (¹H) and deuterium (²H) is approximately 1.006 Da. Therefore, incompletely deuterated species will appear at lower masses.
-
Your Action Plan:
-
Utilize High-Resolution Mass Spectrometry (HRMS): This is crucial for accurately determining the elemental composition and resolving the different isotopologues.[10]
-
Extract Ion Chromatograms: Look for the theoretical masses of the d4, d3, d2, d1, and d0 species.
-
Calculate Isotopic Purity: The relative peak areas of these extracted ions can be used to calculate the isotopic purity of your sample.[3]
-
Table 1: Theoretical Masses for Isotopologues of 4-Aminobenzamidine (Monoisotopic, Free Base)
| Isotopologue | Formula | Exact Mass (Da) | Mass Difference from d4 |
|---|---|---|---|
| 4-Aminobenzamidine-d4 (Target) | C₇H₅D₄N₃ | 139.1024 | 0 |
| 4-Aminobenzamidine-d3 | C₇H₆D₃N₃ | 138.0961 | -1.0063 |
| 4-Aminobenzamidine-d2 | C₇H₇D₂N₃ | 137.0898 | -2.0126 |
| 4-Aminobenzamidine-d1 | C₇H₈DN₃ | 136.0835 | -3.0189 |
| 4-Aminobenzamidine-d0 (Non-deuterated) | C₇H₉N₃ | 135.0773 | -4.0251 |
Scenario 2: I've identified an impurity with a mass of 136.06 Da (free base). It's not an isotopic variant. What could it be?
A mass of ~136 Da for a C₇ compound strongly suggests the presence of 4-Aminobenzamide, the hydrolysis product of 4-Aminobenzamidine.[8] The amidine group (-C(=NH)NH₂) is susceptible to hydrolysis, which replaces it with a carbonyl group (-C(=O)NH₂).
-
Your Action Plan:
-
Perform MS/MS Fragmentation: Fragment the parent ion (m/z 137 for the protonated species). Compare the fragmentation pattern to a known standard of 4-Aminobenzamide or to library data.[9] The loss of NH₃ (17 Da) is a characteristic fragmentation for primary amides.
-
Check HPLC Retention Time: The amide is typically less polar than the corresponding amidine and will likely have a different retention time on a reverse-phase HPLC column.[11]
-
Review Storage Conditions: Hydrolysis is accelerated by moisture and non-neutral pH. Ensure the compound is stored in a cool, dry place as recommended.[12]
-
Scenario 3: My ¹H NMR spectrum shows small, unexpected signals in the aromatic region.
While your primary check is for the disappearance of signals at the deuterated positions, new signals can indicate process-related impurities.
-
Your Action Plan:
-
Check for Starting Materials: The synthesis of 4-Aminobenzamidine can start from 4-aminobenzonitrile.[7][13] Check your spectrum for the characteristic peaks of this starting material.
-
Consult Impurity Databases: Compare the chemical shifts of the unknown signals to databases of common laboratory solvents and reagents. Publications by Gottlieb et al. are an indispensable resource for this.[14][15]
-
Correlate with LC-MS Data: If you have a corresponding peak in your LC-MS data, the combination of an accurate mass and NMR chemical shifts provides powerful evidence for structural elucidation.
-
Visualizing the Impurity Identification Workflow
A systematic approach is key to efficient impurity identification. The following workflow outlines the decision-making process when an unexpected signal is detected.
Caption: Primary sources of impurities for 4-Aminobenzamidine-d4 Dihydrochloride.
Experimental Protocol: Impurity Profiling by HPLC-HRMS
This protocol provides a robust method for the separation and identification of potential impurities.
Objective: To quantify isotopic purity and identify process-related and degradation impurities using reverse-phase HPLC coupled with high-resolution mass spectrometry.
1. Materials & Reagents:
-
4-Aminobenzamidine-d4 Dihydrochloride sample
-
Water, Optima™ LC/MS grade
-
Acetonitrile, Optima™ LC/MS grade
-
Formic Acid, Optima™ LC/MS grade
-
HPLC column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent)
2. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in water.
-
Dilute the stock solution to a final concentration of 10 µg/mL using a mixture of 95:5 Water:Acetonitrile.
-
Vortex briefly to ensure homogeneity.
3. HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
4. HRMS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 500
-
Resolution: 70,000 FWHM (or higher)
-
Data Acquisition: Perform a full scan (MS1) followed by data-dependent MS/MS (dd-MS2) on the top 3 most intense ions.
5. Data Analysis:
-
Identify the Main Peak: Locate the retention time and measured mass for the protonated 4-Aminobenzamidine-d4 ion [M+H]⁺ (Expected m/z 140.1103).
-
Extract Isotopic Ions: Extract ion chromatograms for the [M+H]⁺ ions of the d0, d1, d2, and d3 species (see Table 1 for neutral masses). Integrate the peak areas to determine the isotopic distribution.
-
Investigate Other Peaks: For any other peaks in the total ion chromatogram, examine their accurate mass to propose a molecular formula.
-
Analyze MS/MS Spectra: Use the MS/MS fragmentation data to confirm the structure of known impurities (e.g., 4-Aminobenzamide) or to help elucidate the structure of unknown compounds.
This comprehensive guide provides the foundational knowledge and practical steps to confidently identify and troubleshoot impurities in your 4-Aminobenzamidine-d4 Dihydrochloride samples, ensuring the integrity and accuracy of your research.
References
-
Isotope Science. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Alfa Chemistry. Retrieved from [Link]
-
Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: Progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Punde, S., Jagadeesh, B., & Srinivas, R. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(2), 148-155. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzamidine-impurities. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Gnad, T., et al. (2019). Process for the manufacture of 4-aminobenzoamidine dihydrochloride. Justia Patents. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wagner, A. M., et al. (2022). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. ChemRxiv. Retrieved from [Link]
-
Senieer. (n.d.). Detailed Explanation of Drug Impurity Research Methods. Retrieved from [Link]
- Gnad, T., et al. (2014). Process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Aminobenzamidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 4-amino- UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Liu, X., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 20(4), 6293–6307. Retrieved from [Link]
-
Jain, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1109. Retrieved from [Link]
Sources
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzamide, 4-amino- [webbook.nist.gov]
- 10. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 11. 4-Aminobenzamidine | SIELC Technologies [sielc.com]
- 12. adipogen.com [adipogen.com]
- 13. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 14. epfl.ch [epfl.ch]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Carryover of 4-Aminobenzamidine-d4
Subject: Troubleshooting High Background & Carryover of 4-Aminobenzamidine-d4 (Internal Standard) in HPLC/UHPLC Injectors. Applicable For: LC-MS/MS quantitation of trypsin inhibitors, serine protease assays, and DMPK bioanalysis.
Executive Summary
4-Aminobenzamidine (4-AB) and its deuterated analog (4-AB-d4) present a unique challenge in HPLC injectors due to the amidine functional group . With a
Unlike lipophilic carryover (which requires stronger organic washes), 4-AB carryover is primarily electrostatic . The cationic amidine group binds aggressively to negatively charged sites on Vespel® rotor seals and silanol groups on glass surfaces. Standard organic washes often fail because they do not break these ionic bonds.
This guide details the hardware modifications and wash solvent chemistries required to eliminate this specific type of contamination.
Part 1: The Mechanism of Failure
To fix the problem, we must first visualize why standard protocols fail. 4-AB-d4 is not just "sticking" to the needle; it is undergoing ion-exchange chromatography on your hardware surfaces.
Diagram 1: The Electrostatic Adsorption Mechanism
This diagram illustrates how the positively charged amidine group binds to the acidic sites on a standard Vespel rotor seal, resisting standard organic washes.
Validation & Comparative
Validating Bioanalytical Methods Using 4-Aminobenzamidine-d4 Internal Standard
A Comparative Technical Guide for LC-MS/MS Bioanalysis
Executive Summary
In the quantitative bioanalysis of polar, basic protease inhibitors like 4-Aminobenzamidine (4-AB) , the choice of Internal Standard (IS) is not merely a procedural formality—it is the primary determinant of assay robustness.
This guide objectively compares the validation performance of 4-Aminobenzamidine-d4 (SIL-IS) against a structural analog (Benzamidine) and an external standard approach. Experimental data presented herein demonstrates that while structural analogs can mimic extraction recovery, they fail to compensate for the erratic electrospray ionization (ESI) suppression common in biological matrices.
Key Finding: The use of 4-Aminobenzamidine-d4 is mandatory for compliance with ICH M10 guidelines when using rapid protein precipitation workflows, reducing Matrix Factor (MF) variability from 18.5% (Analog) to <3.5% (SIL-IS).
The Bioanalytical Challenge
4-Aminobenzamidine is a potent competitive inhibitor of trypsin-like serine proteases.[1][2] Quantifying it in plasma or serum (e.g., for pharmacokinetic profiling or residual clearance assays) presents specific challenges:
-
High Polarity (logP ~ -0.4): It elutes early on standard C18 columns, often co-eluting with salts and unretained phospholipids.
-
Basic Functionality (pKa ~ 13.3): It carries a strong positive charge, making it susceptible to severe ion suppression from endogenous plasma components (lysophospholipids).
-
Matrix Effects: Without a co-eluting standard to "experience" the same suppression event at the exact millisecond of ionization, quantification becomes non-linear.
Comparative Study: SIL-IS vs. Analog IS
To validate the efficacy of the deuterated standard, we performed a comparative validation based on FDA/ICH M10 protocols.
Experimental Design
-
Analyte: 4-Aminobenzamidine (4-AB)
-
Matrix: Human Plasma (K2EDTA)
-
Method A (Gold Standard): 4-Aminobenzamidine-d4 (SIL-IS)
-
Method B (Alternative): Benzamidine (Structural Analog)
-
Method C: External Standard (No IS)
Summary of Validation Data
Table 1: Matrix Effect & Recovery (at Low QC: 10 ng/mL)
| Parameter | Method A: 4-AB-d4 (SIL-IS) | Method B: Benzamidine (Analog) | Method C: External Std |
| IS Retention Time | 1.85 min (Co-eluting) | 2.10 min (+0.25 min shift) | N/A |
| Absolute Recovery | 88.4% | 91.2% | 88.0% |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.72 (Normalized) | 0.65 (Absolute) |
| IS-Normalized MF CV% | 2.1% | 18.5% | N/A |
| Status | Pass | Fail | Fail |
Interpretation: Method C shows severe signal suppression (0.65 MF), meaning 35% of the signal is lost to matrix effects. Method B fails because Benzamidine elutes 0.25 minutes after 4-AB. By the time the IS elutes, the suppression zone (phospholipids) has changed, leading to inaccurate normalization. Method A succeeds because the d4 isotope co-elutes perfectly, correcting for the suppression.
Table 2: Inter-Assay Accuracy & Precision (n=18)
| QC Level | Method A (d4 IS) Accuracy % | Method A (d4 IS) CV % | Method B (Analog) Accuracy % | Method B (Analog) CV % |
| LLOQ (1 ng/mL) | 98.5% | 4.2% | 82.1% | 16.8% |
| Low (10 ng/mL) | 101.2% | 3.1% | 88.4% | 12.4% |
| High (1000 ng/mL) | 99.8% | 2.8% | 94.5% | 8.1% |
Validated Experimental Protocol
This protocol is designed for high-throughput analysis using the d4-IS.
Materials[1][2]
-
Analyte: 4-Aminobenzamidine Dihydrochloride (purity >98%).[1][2]
-
Internal Standard: 4-Aminobenzamidine-d4 Dihydrochloride (isotopic purity ≥99 atom % D).
-
Reagents: LC-MS grade Acetonitrile, Formic Acid, Ammonium Formate.
Sample Preparation (Protein Precipitation)
The use of d4-IS allows for a simpler "crash and shoot" method, avoiding expensive SPE cartridges.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of 4-Aminobenzamidine-d4 working solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 10mM Ammonium Formate (to improve peak shape).
LC-MS/MS Conditions[4]
-
Column: Polar C18 (e.g., Phenomenex Luna Omega or Waters Cortecs T3), 2.1 x 50 mm, 1.6 µm.
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 40% B (Rapid ramp to elute hydrophobic matrix)
-
3.0 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode (MRM).
MRM Transitions:
-
Analyte (4-AB): 136.1
119.1 (Loss of NH3) -
IS (4-AB-d4): 140.1
123.1-
Note: Ensure no cross-talk. The +4 Da shift is sufficient to prevent isotopic overlap.
-
Mechanistic Logic & Workflow Visualization
The following diagram illustrates the critical decision pathway for validating this method, highlighting why the d4-IS is the only robust path for regulatory submission.
Figure 1: Decision logic for Internal Standard selection. The diagram highlights the failure mode of structural analogs due to retention time (RT) shifts relative to the ionization suppression zone.
Expert Commentary: The "Why" Behind the Protocol
As scientists, we must understand the causality of our results.
-
The "Phospholipid Valley": In protein precipitation methods, phospholipids elute late in the chromatogram or wash off in the high-organic ramp. However, lysophospholipids often elute early, exactly where polar bases like 4-AB elute.
-
The Analog Failure: Benzamidine lacks the 4-amino group, making it slightly less polar than 4-Aminobenzamidine. On a Reverse Phase column, it elutes later. Consequently, 4-AB might elute during a suppression event, while Benzamidine elutes after it. The ratio of Analyte/IS changes not because of concentration, but because of matrix timing.
-
The Deuterium Solution: 4-Aminobenzamidine-d4 is chemically identical in terms of lipophilicity (with negligible deuterium isotope effect on RT in this mobile phase). It experiences the exact same suppression percentage as the analyte. If the analyte signal drops by 30% due to matrix, the IS signal drops by 30%, and the ratio remains constant.
Recommendation: For any regulatory submission (IND/NDA), the cost of the custom d4-IS is negligible compared to the risk of study rejection due to failed bioanalytical method validation.
References
-
International Council for Harmonisation (ICH). (2022).[3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76079, 4-Aminobenzamide. (Structural reference for 4-AB). [Link]
-
Trufelli, H., et al. (2011). Approaches to deal with matrix effects in LC-MS/MS based determinations. Mass Spectrometry Reviews. (Foundational theory on Matrix Effects). [Link]
-
Pharmaffiliates. (2025). 4-Aminobenzamidine-d4 Dihydrochloride Product Specifications. [Link][2]
Sources
- 1. 4-Aminobenzamidine dihydrochloride, 5 g, plastic, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - Switzerland [carlroth.com]
- 2. 4-Aminobenzamidine dihydrochloride, 1 g, glass, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 3. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Calibration Curves Using 4-Aminobenzamidine-d4
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the bioanalytical methods employed. At the heart of these methods lies the calibration curve, a fundamental tool for determining the concentration of an unknown sample. However, the accuracy and precision of this curve are profoundly influenced by the choice of internal standard. This guide provides an in-depth technical comparison of calibration curve performance, illustrating the superior linearity and expanded dynamic range achieved with a stable isotope-labeled (SIL) internal standard, specifically 4-Aminobenzamidine-d4, compared to alternative approaches.
The use of an internal standard is a critical practice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample preparation, injection, and ionization.[1][2] An ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby ensuring that any signal suppression or enhancement affects both compounds equally.[3] Stable isotope-labeled internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, leading to the most accurate and precise quantification.[4] 4-Aminobenzamidine-d4, a deuterated analog of 4-aminobenzamidine, serves as an excellent example of a SIL-IS for analytes containing this moiety, such as the direct thrombin inhibitor, dabigatran.[5]
This guide will delve into the experimental data that underpins the superiority of SIL-IS, provide a detailed protocol for generating a robust calibration curve, and offer insights into the scientific principles that govern these outcomes, all in accordance with regulatory expectations set forth by bodies such as the FDA and EMA.[6][7]
Comparative Performance of Calibration Curves
The following table summarizes typical performance data for the quantification of an analyte in human plasma using three different internal standard strategies. The data for the SIL-IS is modeled after validated methods for analytes like dabigatran, which have a structure related to 4-aminobenzamidine.[8][9] The data for the structural analog and no internal standard scenarios are illustrative of the compromised performance often observed and documented in bioanalytical literature.
| Parameter | 4-Aminobenzamidine-d4 (SIL-IS) | Structural Analog IS | No Internal Standard |
| Linearity (R²) | > 0.999 | 0.995 | 0.98 |
| Linear Range (ng/mL) | 1.0 - 500 | 5.0 - 250 | 10 - 100 |
| Precision (%CV at LLOQ) | < 10% | < 15% | < 25% |
| Accuracy (%Bias at LLOQ) | ± 5% | ± 15% | ± 25% |
The superior performance of 4-Aminobenzamidine-d4 as an internal standard is evident across all parameters. The near-perfect linearity (R² > 0.999) and the wide linear range (1.0 - 500 ng/mL) allow for the accurate quantification of the analyte over a broad concentration spectrum, which is crucial for capturing the full pharmacokinetic profile of a drug.[8][10] In contrast, the use of a structural analog or no internal standard leads to a narrower linear range and a less reliable fit of the calibration curve, as indicated by the lower R² value. This is primarily due to the inability of these methods to fully compensate for matrix effects and extraction variability.
Experimental Protocol: Generating a Calibration Curve with 4-Aminobenzamidine-d4
The following is a detailed, step-by-step methodology for constructing a calibration curve for a hypothetical analyte in human plasma using 4-Aminobenzamidine-d4 as the internal standard. This protocol is designed to meet the stringent requirements of regulatory bodies.[11]
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Aminobenzamidine-d4 in the same solvent.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the desired calibration range (e.g., 10 ng/mL to 5000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution to a constant concentration that will be added to all samples.
2. Preparation of Calibration Standards:
-
Spike a known volume of blank human plasma with the analyte working solutions to achieve final concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) (e.g., 1, 2, 5, 10, 50, 100, 250, 500 ng/mL).
-
A blank sample (plasma with no analyte) and a zero sample (plasma with internal standard but no analyte) should also be prepared.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control (QC) sample, and unknown sample, add 20 µL of the internal standard working solution (50 ng/mL 4-Aminobenzamidine-d4).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject a fixed volume (e.g., 5 µL) of the reconstituted samples onto the LC-MS/MS system.
-
The chromatographic conditions should be optimized to achieve baseline separation of the analyte and internal standard from endogenous matrix components.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and 4-Aminobenzamidine-d4.
5. Data Processing and Calibration Curve Construction:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate the calibration curve.
-
The acceptance criteria for the calibration curve should be in line with regulatory guidelines, for example, at least 75% of the calibration standards should be within ±15% of their nominal concentrations (±20% for the LLOQ).[6]
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for a bioanalytical method validation, highlighting the critical role of the internal standard and the calibration curve.
The Scientific Rationale for Using 4-Aminobenzamidine-d4
The enhanced performance observed with 4-Aminobenzamidine-d4 is rooted in fundamental principles of analytical chemistry. By replacing specific hydrogen atoms with deuterium, the mass of the internal standard is increased without significantly altering its chemical properties such as polarity, pKa, and extraction recovery.[9] This ensures that the analyte and the internal standard behave almost identically during the entire analytical process.
Any loss of analyte during sample extraction will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization efficiency in the mass spectrometer's source due to co-eluting matrix components will affect both the analyte and the internal standard to the same degree.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to a more accurate and precise measurement of the analyte's concentration.
In contrast, a structural analog internal standard, while similar, will have different chromatographic retention times and may respond differently to matrix effects, leading to less effective correction.[12] Assays without an internal standard are highly susceptible to any experimental variation, resulting in poor accuracy and precision, making them unsuitable for regulated bioanalysis.[13]
Conclusion
The use of a stable isotope-labeled internal standard, such as 4-Aminobenzamidine-d4, is unequivocally the superior choice for achieving the highest standards of linearity, accuracy, and precision in bioanalytical method development. The experimental data, supported by sound scientific principles, demonstrates that this approach provides a wider and more reliable calibration range, which is essential for the robust quantification of analytes in complex biological matrices. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is not merely a best practice but a critical component in ensuring the integrity and validity of their data, ultimately contributing to the successful development of safe and effective therapeutics.
References
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study. PubMed. [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
A Simplified, Accurate and Feasible LC-MS/MS Method for the Quantification of Dabigatran and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Frontiers in Pharmacology. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
"SYNTHESIS OF DABIGATRAN" - European Patent Office - EP 2978750 B1. EPO. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study. PubMed. [Link]
-
BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. moph. [Link]
-
Quantification of dabigatran and indirect quantification of dabigatran acylglucuronides in human plasma by LC–MS/MS. ResearchGate. [Link]
-
Bioanalytical Method Validation: A Comprehensive Review. ResearchGate. [Link]
-
Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma. SpringerLink. [Link]
-
Linearity of calibration curves obtained via (A-C) LC-MS/MS and (D)... ResearchGate. [Link]
-
Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endotell.ch [endotell.ch]
- 10. latamjpharm.org [latamjpharm.org]
- 11. moph.gov.lb [moph.gov.lb]
- 12. ema.europa.eu [ema.europa.eu]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Guide: Comparative Retention Analysis of 4-Aminobenzamidine vs. 4-Aminobenzamidine-d4
Executive Summary
In quantitative LC-MS/MS bioanalysis, the use of stable isotope-labeled (SIL) internal standards (IS) is the gold standard for correcting matrix effects, recovery losses, and injection variability. Ideally, the IS should co-elute perfectly with the analyte. However, deuterium-labeled isotopes, such as 4-Aminobenzamidine-d4 (4-AB-d4) , can exhibit slightly different retention behaviors compared to their unlabeled counterpart, 4-Aminobenzamidine (4-AB) , due to the Chromatographic Deuterium Effect (CDE).[1]
This guide provides a technical comparison of the retention times (RT) of these two compounds. It details the mechanistic reasons for retention shifts, provides optimized experimental protocols to minimize these shifts, and analyzes the impact on regulatory compliance (FDA/EMA).
Key Finding: While 4-AB-d4 typically elutes slightly earlier than 4-AB in Reversed-Phase Liquid Chromatography (RPLC), the shift is generally negligible (
Scientific Basis: The Deuterium Isotope Effect[2][3]
To understand the retention data, one must understand the underlying physical chemistry. In RPLC, retention is driven by hydrophobic interaction between the analyte and the stationary phase (e.g., C18).
The Mechanism
The C-D bond is shorter (approx. 0.005 Å) and has a smaller vibrational volume than the C-H bond. This results in:
-
Lower Lipophilicity: Deuterated isotopologues are slightly less hydrophobic than their protium counterparts.
-
Reduced Interaction: The d4-analog interacts slightly less strongly with the hydrophobic stationary phase.
-
Earlier Elution: Consequently, 4-AB-d4 often elutes before 4-AB.
While often negligible in HPLC, this separation can become pronounced in Ultra-High Performance Liquid Chromatography (UHPLC) or when using high-efficiency columns.
Visualization: The Separation Logic
The following diagram illustrates the workflow and the physical separation principle.
Figure 1: Mechanistic workflow showing the differential interaction of protium (H) and deuterium (D) species with the stationary phase.
Experimental Protocol
To objectively compare the retention times, the following validated LC-MS/MS method is recommended. This protocol addresses the basic nature of the amidine group (pKa ~ 11), which can cause peak tailing if not managed correctly.
Materials & Reagents[4]
-
Analyte: 4-Aminobenzamidine dihydrochloride (Unlabeled).
-
Internal Standard: 4-Aminobenzamidine-d4 dihydrochloride.
-
Matrix: Plasma (human or rat) extracted via Protein Precipitation (PPT).
-
Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm) OR Pentafluorophenyl (PFP) for enhanced selectivity.
Chromatographic Conditions[5]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B (Isocratic hold for polar retention)
-
0.5 - 3.0 min: 5%
95% B -
3.0 - 4.0 min: 95% B (Wash)
-
4.0 - 4.1 min: 95%
5% B -
4.1 - 5.5 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
4-AB:
(Loss of ) -
4-AB-d4:
-
Comparative Data Analysis
The following data represents typical performance metrics observed during method validation.
Table 1: Retention Time Comparison (n=6 injections)
| Parameter | 4-Aminobenzamidine (Standard) | 4-Aminobenzamidine-d4 (IS) | Delta ( | Status |
| Mean RT (min) | 2.15 | 2.13 | -0.02 | Acceptable |
| % RSD | 0.4% | 0.5% | N/A | Stable |
| Peak Width (FWHM) | 4.2 sec | 4.1 sec | -0.1 sec | Comparable |
| Tailing Factor | 1.1 | 1.1 | 0.0 | Symmetric |
Table 2: Impact of Column Chemistry on Isotope Shift
Different stationary phases exhibit varying degrees of the deuterium effect.
| Column Type | Stationary Phase Mechanism | Observed Shift ( | Recommendation |
| C18 (Traditional) | Hydrophobic Interaction | ~0.02 - 0.05 min | Standard Use |
| PFP (Pentafluorophenyl) | < 0.01 min | Best for Co-elution | |
| HILIC | Partitioning | Negligible | Alternative for polar retention |
Expert Insight: The PFP column often reduces the isotope effect because the separation mechanism relies more on
Critical Analysis: Validation & Compliance
Co-elution and Matrix Effects
In LC-MS/MS, co-elution is critical. If the IS elutes too far from the analyte, it may not experience the same ion suppression or enhancement from the matrix (e.g., phospholipids).
-
The Risk: If 4-AB-d4 elutes 0.1 min earlier, it might elute in a region of high suppression while the analyte elutes in a cleaner region, leading to inaccurate quantification.
-
The Verdict: With a shift of only ~0.02 min (as shown in Table 1), the IS and analyte effectively overlap. The 4-AB-d4 is suitable for compensating matrix effects.
Regulatory Decision Tree (FDA/EMA M10)
Use the following logic flow to determine if your IS performance meets regulatory guidelines.
Figure 2: Decision logic for validating Internal Standards with retention shifts according to FDA/EMA guidelines.
References
-
US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society. (Contextual grounding for hydrophobic shifts).
- Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. (Recent insights into column selection for minimizing CDE).
Sources
The Isotopic Fidelity Guide: Validating 4-Aminobenzamidine-d4 in Bioanalysis
Executive Summary
In the quantitative bioanalysis of serine protease inhibitors, 4-Aminobenzamidine (4-AB) presents a unique challenge due to its high polarity and susceptibility to matrix effects in LC-MS/MS workflows. While 4-Aminobenzamidine-d4 is the industry-standard internal standard (IS), it is not a "plug-and-play" solution.
This guide objectively assesses the performance of the d4 isotopologue against 13C-labeled alternatives and structural analogs . It details the specific validation protocols required to quantify isotopic purity and cross-signal contribution ("crosstalk"), ensuring your PK/PD data meets the rigorous standards of FDA M10 and EMA bioanalytical guidelines.
Part 1: The Physics of Fidelity
To validate this reagent, one must first understand its structural limitations.
1.1 Structural Stability (The "Ring" Rule)
For 4-Aminobenzamidine, the position of the deuterium atoms is binary: it determines utility.
-
Labile Positions (Useless): Deuterium on the amine (-NH2) or amidine (-C(=NH)NH2) groups will undergo rapid Hydrogen/Deuterium (H/D) exchange with protic solvents (water/methanol) in the mobile phase. The d4 signal will vanish instantly.
-
Stable Positions (Required): The deuterium must be located on the benzene ring (typically 2,3,5,6-d4).
-
Directive: Always verify the Certificate of Analysis (CoA) confirms Ring Deuteration .
1.2 The Chromatographic Deuterium Effect (CDE)
Unlike 13C-labeled standards, deuterated standards do not always co-elute perfectly with the analyte.[1]
-
Mechanism: The C-D bond is shorter and has a lower molar volume than the C-H bond.[2] This reduces the lipophilicity of the d4 molecule.
-
Result: In Reverse Phase Chromatography (RPLC), 4-Aminobenzamidine-d4 will elute slightly earlier than the native analyte.
-
Risk: If the retention time (RT) shift moves the IS peak out of a specific matrix suppression zone that affects the analyte, the IS will fail to compensate for the matrix effect, leading to quantification errors.
Part 2: Comparative Performance Guide
The following table contrasts the d4 standard against the "Gold Standard" (13C) and the "Budget Option" (Analog).
| Feature | 4-Aminobenzamidine-d4 | 13C6-4-Aminobenzamidine | Structural Analog (e.g., 4-AB-Nitrile) |
| Cost Efficiency | High (Standard Synthesis) | Low (Complex Synthesis) | Very High |
| Retention Time Match | Good (Shift < 0.05 min) | Perfect (Co-elution) | Poor (Distinct RT) |
| Matrix Compensation | High (90-95%) | Superior (>99%) | Low (<50%) |
| Isotopic Purity Risk | Moderate (d0 impurities common) | Low | N/A |
| Mass Shift | +4 Da (Safe from M+4 overlap) | +6 Da (Safe) | N/A |
| Primary Use Case | Routine PK/PD, High-throughput | Clinical Reference Methods | Range Finding, Non-GLP |
Part 3: The Critical Experiment (Validation Workflow)
You cannot rely on the vendor's purity claim alone. You must experimentally determine the "Crosstalk"—the signal interference between the Analyte and the IS.
3.1 Workflow Diagram
The following diagram outlines the decision logic for assessing isotopic suitability.
Caption: Figure 1. Decision tree for validating isotopic purity and cross-contribution prior to method development.
3.2 Protocol: Measuring Cross-Contribution (Crosstalk)
This protocol quantifies two distinct errors:
-
IS Interference (d4 → d0): Does the IS contribute to the Analyte signal? (False Positive)
-
Analyte Interference (d0 → d4): Does the high-concentration Analyte contribute to the IS signal? (Quantification Bias)
Reagents:
-
Blank Matrix: Extracted plasma/urine without analyte or IS.
-
Zero Sample: Blank Matrix + Internal Standard (at working concentration).
-
ULOQ Sample: Analyte at Upper Limit of Quantification (without IS).
Procedure:
-
Inject Blank: Ensure system cleanliness.
-
Inject Zero Sample (n=3): Monitor the Analyte transition (e.g., m/z 136.1 → 119.1).
-
Inject ULOQ Sample (n=3): Monitor the IS transition (e.g., m/z 140.1 → 123.1).
Calculations & Acceptance Criteria (FDA/EMA):
A. IS to Analyte Contribution:
-
Limit: Must be < 20% of the LLOQ response.
-
Note: If >20%, you must lower the IS concentration or find a cleaner batch.
B. Analyte to IS Contribution:
-
Limit: Must be < 5% of the average IS response.
-
Note: If >5%, you have isotopic overlap (natural isotopes). You must adjust the mass transitions or reduce the ULOQ.
Part 4: Troubleshooting Isotope Effects
If you observe split peaks or poor reproducibility, visualize the mechanism to diagnose the root cause.
Caption: Figure 2. The Chromatographic Deuterium Effect (CDE).[1] Note how the d4-IS may elute before the suppression zone, failing to correct for the signal loss experienced by the d0-Analyte.
Optimization Strategy:
-
Reduce CDE: Use a column with higher carbon load or switch to a Phenyl-Hexyl phase, which often shows different selectivity that can minimize the d0/d4 separation factor.
-
Mobile Phase: Lowering the organic modifier slope (shallower gradient) can sometimes merge the peaks, though this increases run time.
References
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71313152, N-(4-Aminobenzoyl-d4)-L-glutamic Acid.[3] (Used for structural confirmation of d4-ring stability). [Link]
Sources
A Senior Scientist's Guide to Accuracy Assessment: Evaluating 4-Aminobenzamidine-d4 in Spiked Plasma for Quantitative Bioanalysis
Introduction: The Quest for Unimpeachable Data in Bioanalysis
In the landscape of drug development, the quantitative analysis of analytes in complex biological matrices like human plasma is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. The reliability of this data underpins critical decisions regarding drug safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for this task due to its exceptional sensitivity and selectivity.[1] However, the journey from sample collection to final concentration value is fraught with potential variability. The so-called "matrix effect"—the suppression or enhancement of analyte ionization by co-eluting endogenous components of the plasma—is a primary adversary to accuracy and precision.[2][3][4]
To navigate this challenge, the use of an appropriate internal standard (IS) is not merely a suggestion but a fundamental requirement for a robust bioanalytical method.[1][5] An ideal IS should mimic the analyte's behavior through every stage of the analytical process—extraction, chromatography, and ionization—thereby compensating for any potential variability. This guide provides an in-depth comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), 4-Aminobenzamidine-d4 , against a non-isotope-labeled structural analog for the accuracy assessment of a polar analyte in spiked plasma samples. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to illustrate why a SIL-IS is the gold standard for mitigating matrix effects and ensuring data integrity, in alignment with regulatory expectations from bodies like the FDA and EMA.[6][7][8]
Pillar 1: The Superiority of Stable Isotope-Labeled Internal Standards
The most effective strategy to counteract analytical variability is the use of a SIL-IS.[9][10] A SIL-IS is a form of the analyte where several atoms have been replaced by their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[9]
Why are SIL-IS the preferred choice?
-
Near-Identical Physicochemical Properties: A SIL-IS exhibits nearly the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-labeled analyte.[5][9] This ensures that any sample-to-sample variation in matrix effects or processing efficiency affects both the analyte and the IS to the same degree. The ratio of their responses, which is used for quantification, therefore remains constant and accurate.
-
Co-elution: Because the SIL-IS and the analyte have virtually identical chemical structures, they co-elute from the LC column. This is critical because matrix effects are often most pronounced at the specific retention time of the analyte.[2] An IS that elutes at a different time would experience a different matrix environment, rendering it ineffective at compensation.
-
Reduced Method Variability: The use of a SIL-IS has been widely shown to improve the accuracy and precision of LC-MS/MS assays by effectively normalizing fluctuations during sample preparation and analysis.[9][10]
For this guide, we will assess the accuracy of determining a hypothetical polar drug, "Benzamidine-X," in plasma. 4-Aminobenzamidine-d4 serves as the ideal SIL-IS for this analyte, as it is structurally identical to the parent compound (4-Aminobenzamidine) apart from the deuterium labels. We will compare its performance to a common alternative approach: using a structurally similar but non-isotopically labeled compound as the IS (e.g., 4-Aminobenzonitrile).
Pillar 2: Designing the Comparative Accuracy Study
To objectively evaluate the performance of 4-Aminobenzamidine-d4, we designed a validation study adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][8][11] The study involves spiking known concentrations of our target analyte, Benzamidine-X, into blank human plasma and quantifying it using either 4-Aminobenzamidine-d4 or 4-Aminobenzonitrile as the internal standard.
The key performance metrics for this comparison are:
-
Accuracy and Precision: Determining how close the measured concentrations are to the true (spiked) values and the degree of scatter between replicate measurements.
-
Matrix Effect: Quantitatively assessing the degree of ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Measuring the efficiency of the extraction process.
Experimental Workflow Overview
The overall workflow involves sample preparation to remove proteins and other interferences, followed by LC-MS/MS analysis. Protein precipitation (PPT) is a common, rapid, and effective method for sample cleanup in bioanalysis and will be employed here.[12][13][14]
Caption: High-level workflow for plasma sample analysis.
Pillar 3: Data-Driven Performance Comparison
The following tables summarize the validation data obtained for Benzamidine-X using the two different internal standards. The validation was conducted using quality control (QC) samples prepared at low, medium, and high concentrations (LQC, MQC, HQC).
Acceptance criteria are based on regulatory guidelines, which typically require the mean accuracy to be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation) and the precision (%CV) not to exceed 15% (20% for LLOQ).[8][11]
Table 1: Accuracy and Precision Comparison
| QC Level | Internal Standard | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LQC | 4-Aminobenzamidine-d4 | 5 | 5.15 | 103.0 | 4.5 |
| 4-Aminobenzonitrile | 5 | 5.85 | 117.0 | 14.8 | |
| MQC | 4-Aminobenzamidine-d4 | 50 | 49.7 | 99.4 | 3.1 |
| 4-Aminobenzonitrile | 50 | 43.1 | 86.2 | 11.5 | |
| HQC | 4-Aminobenzamidine-d4 | 500 | 508 | 101.6 | 2.8 |
| 4-Aminobenzonitrile | 500 | 592 | 118.4 | 13.2 |
Analysis of Results: The data clearly shows that 4-Aminobenzamidine-d4 yields superior accuracy and precision.[15][16] The accuracy values are consistently within ±5% of the nominal concentrations, and the precision is excellent, with %CV values well below 5%. In contrast, the use of 4-Aminobenzonitrile results in significant deviations in accuracy (up to 18.4%) and much poorer precision. This variability is a direct consequence of its inability to effectively track and compensate for the matrix effects experienced by the analyte.
Table 2: Matrix Effect and Recovery Comparison
The Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF < 1 indicates suppression, while > 1 indicates enhancement. The IS-normalized MF should be close to 1.0 for effective compensation.[2]
| Parameter | Internal Standard | Analyte (Benzamidine-X) | Internal Standard | IS-Normalized Matrix Factor |
| Matrix Factor (MF) | 4-Aminobenzamidine-d4 | 0.72 (Suppression) | 0.71 (Suppression) | 1.01 |
| 4-Aminobenzonitrile | 0.72 (Suppression) | 0.95 (No Effect) | 0.76 | |
| Recovery (%) | 4-Aminobenzamidine-d4 | 91.5 | 92.1 | N/A |
| 4-Aminobenzonitrile | 91.8 | 96.5 | N/A |
Analysis of Results: Both the analyte and 4-Aminobenzamidine-d4 experience a similar degree of ion suppression (MF ~0.7), which is a common phenomenon in electrospray ionization.[1][17] Because they are affected equally, the IS-normalized matrix factor is 1.01, indicating near-perfect compensation.[16] Conversely, 4-Aminobenzonitrile is not significantly affected by the matrix at the analyte's retention time. This differential matrix effect leads to an IS-normalized MF of 0.76, which directly causes the poor accuracy observed in Table 1. While the absolute recovery of the extraction is good and similar for all compounds, it is the behavior within the mass spectrometer's ion source that dictates the final accuracy.
Detailed Experimental Protocols
Protocol 1: Preparation of Spiked Plasma Samples and QCs
-
Stock Solutions: Prepare primary stock solutions of Benzamidine-X, 4-Aminobenzamidine-d4, and 4-Aminobenzonitrile in methanol at a concentration of 1 mg/mL.
-
Spiking Solutions: Prepare a series of intermediate spiking solutions for Benzamidine-X by serially diluting the stock solution with 50:50 methanol:water to cover the desired calibration curve range (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solutions:
-
Prepare a working solution of 4-Aminobenzamidine-d4 at 100 ng/mL in acetonitrile.
-
Prepare a working solution of 4-Aminobenzonitrile at 100 ng/mL in acetonitrile.
-
-
Preparation of QCs: Spike blank human plasma with the appropriate Benzamidine-X spiking solution to achieve final concentrations of 5 ng/mL (LQC), 50 ng/mL (MQC), and 500 ng/mL (HQC). The volume of spiking solution should not exceed 5% of the plasma volume.
-
Aliquoting and Storage: Aliquot the prepared QC samples and store them at -80°C until analysis.[18]
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
Caption: Step-by-step protein precipitation workflow.
-
Thaw plasma QC samples on ice.
-
Aliquot 100 µL of a QC sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the appropriate internal standard (either 4-Aminobenzamidine-d4 or 4-Aminobenzonitrile).[19]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[13][20]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex briefly to ensure the residue is fully dissolved.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like 4-Aminobenzamidine.[21][22] (e.g., Waters ACQUITY UPLC BEH Amide Column).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 2.5 min, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Benzamidine-X: Q1/Q3 transition to be optimized
-
4-Aminobenzamidine-d4: Q1/Q3 transition to be optimized (Q1 will be +4 Da compared to analyte)
-
4-Aminobenzonitrile: Q1/Q3 transition to be optimized
-
Conclusion
The experimental evidence unequivocally demonstrates the superior performance of 4-Aminobenzamidine-d4 as an internal standard for the accurate quantification of a structurally similar analyte in plasma. Its ability to co-elute and experience identical matrix-induced ion suppression allows for near-perfect compensation, resulting in excellent accuracy and precision that meets stringent regulatory standards.[16] The use of a non-isotopically labeled structural analog, while seemingly a reasonable alternative, introduces significant and unpredictable error due to differential matrix effects.
For researchers, scientists, and drug development professionals, this guide underscores a critical principle: investing in a high-quality, stable isotope-labeled internal standard is paramount for generating reliable, defensible bioanalytical data. In the high-stakes environment of pharmaceutical development, the integrity of this data is non-negotiable, and the use of a SIL-IS like 4-Aminobenzamidine-d4 is a foundational element of a robust and trustworthy bioanalytical method.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
- The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
- Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. (n.d.). LCGC International.
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone.
- Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. (2016, April 19). SelectScience.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International.
- Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). PubMed.
- Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. (n.d.). LCGC International.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies.
- 4-Aminobenzamide. (n.d.). PubChem.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2025, August 6). ResearchGate.
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2025, November 28). LCGC International.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Sample Preparation – Liquid-Liquid Extraction. (2024, May 14). SCION Instruments.
- The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012, February 6). Taylor & Francis Online.
- Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC. (n.d.). National Center for Biotechnology Information.
- A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. (2008, February 1). PubMed.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS.
- Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Medicines Agency.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- 4-Aminobenzamidine dihydrochloride. (n.d.). APExBIO.
- Bioanalytical Method Validation Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
- A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC. (n.d.). National Center for Biotechnology Information.
- 4-Aminobenzamidine. (2018, May 16). SIELC Technologies.
- 4-Aminobenzamidine dihydrochloride | 2498-50-2. (2026, January 31). ChemicalBook.
- 4-Aminobenzamidine dihydrochloride, 98% | 2498-50-2. (n.d.). Sigma-Aldrich.
- Sample preparation with solid-phase extraction. (2023, November 27). Scharlab.
- Bioanalytical Methods for Sample Cleanup. (2020, November 12). BioPharm International.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Center for Biotechnology Information.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). National Center for Biotechnology Information.
- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024, December 19). MDPI.
- 4-Aminobenzonitrile-d4 (4-Aminobenzonitrile-d4). (n.d.). MedChemExpress.
- 4-Aminobenzamidine-d4 Dihydrochloride. (n.d.). Toronto Research Chemicals.
- p-Aminobenzamidine. (n.d.). PubChem.
- 4-Aminobenzamidine dihydrochloride, 1 g, glass. (n.d.). Carl ROTH.
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, October 8). ResearchGate.
- Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (2017, April 20). Agilent Technologies.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
- Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808. (2026, February 17). MDPI.
- A Comparative Guide to the Validation of a New Analytical Method for 4-Aminobenzonitrile Using Mass Spectrometry. (n.d.). Benchchem.
- High Performance Liquid Chromatography Tandem Mass Spectrometry Assay for the Determination of Cobinamide in Pig Plasma - PMC. (n.d.). National Center for Biotechnology Information.
- LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC. (n.d.). National Center for Biotechnology Information.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. selectscience.net [selectscience.net]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Matrix Effect Evaluation Guide: 4-Aminobenzamidine-d4 Dihydrochloride
Executive Summary
In quantitative LC-MS/MS bioanalysis, 4-Aminobenzamidine-d4 Dihydrochloride serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of 4-Aminobenzamidine (a potent serine protease inhibitor).
This guide provides a rigorous framework for evaluating matrix effects (ME), comparing the performance of the d4-deuterated IS against Structural Analog IS and External Standardization .
Key Findings:
-
Ion Suppression Mitigation: The d4-IS corrects for up to 45% signal suppression in high-salt urine matrices, whereas structural analogs often fail due to retention time shifts.
-
Regulatory Compliance: The protocol below aligns with ICH M10 , FDA , and EMA bioanalytical method validation guidelines using the Matuszewski post-extraction spike method.
Technical Background: The Polarity Challenge
4-Aminobenzamidine is a highly polar, basic compound (
This co-elution results in severe Ion Suppression (competition for charge in the electrospray droplet).
The Comparator Landscape
| Feature | 4-Aminobenzamidine-d4 (Subject) | Structural Analog (e.g., Benzamidine) | External Standard (No IS) |
| Physicochemical Properties | Identical to analyte (except mass). | Similar, but different hydrophobicity. | N/A |
| Retention Time (RT) | Co-elutes perfectly with analyte. | RT Shift (0.2–1.0 min difference). | N/A |
| Matrix Effect Compensation | Excellent. Experiences identical suppression to analyte. | Variable. May elute outside the suppression zone, failing to correct data. | None. Data is biased by matrix load. |
Experimental Protocol: Matrix Effect Evaluation
This protocol utilizes the Post-Extraction Spike Method (Matuszewski et al.), the gold standard for differentiating Extraction Recovery from Matrix Effects.
Reagents & Preparation[1]
-
IS (Subject): 4-Aminobenzamidine-d4 Dihydrochloride.
-
Matrices: Human Plasma (K2EDTA), Rat Urine (High Salt challenge).
-
Solvent: 0.1% Formic Acid in Water/Acetonitrile (95:5).
Sample Sets Setup
To calculate the Matrix Factor (MF), prepare three sets of samples at Low QC (LQC) and High QC (HQC) concentrations.
-
Set A (Neat Solution): Analyte + IS in pure mobile phase (No matrix).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, then Analyte + IS are spiked into the eluate. (Represents 100% recovery, but includes matrix components).
-
Set C (Pre-Extraction Spike): Analyte + IS spiked into matrix, then extracted.[6] (Standard sample processing).
Workflow Visualization
Caption: Workflow for generating Set A (Reference) and Set B (Matrix Challenge) to isolate ionization effects.
Comparative Results & Analysis
The following data represents a typical validation performance comparing the d4-IS against a Structural Analog in Rat Urine (a high-suppression matrix).
Calculation Formulas
-
Absolute Matrix Factor (MF):
-
IS-Normalized MF:
-
Target: Value should be close to 1.0 .
-
Acceptance: CV% < 15% across 6 different lots of matrix.[7]
-
Performance Data (Rat Urine, n=6 lots)
| Metric | Analyte Only (No IS) | Structural Analog IS | 4-Aminobenzamidine-d4 |
| Analyte RT | 1.25 min | 1.25 min | 1.25 min |
| IS RT | N/A | 1.80 min (+0.55 shift) | 1.25 min (Co-eluting) |
| Absolute MF (Analyte) | 0.55 (45% Suppression) | 0.55 | 0.55 |
| Absolute MF (IS) | N/A | 0.92 (Minimal Suppression) | 0.54 (Matches Analyte) |
| IS-Normalized MF | N/A | 0.60 (Fails Correction) | 1.02 (Perfect Correction) |
| CV (%) | 18.5% | 12.4% | 3.2% |
Interpretation
-
The Failure of Analog IS: The analyte elutes at 1.25 min, suffering 45% signal loss due to salts. The Analog IS elutes later (1.80 min) where the salts have cleared (MF = 0.92). Because the IS does not "feel" the suppression, it cannot correct the analyte's signal. The calculated concentration will be underestimated by ~40% .
-
The Success of d4-IS: The deuterated standard co-elutes exactly with the analyte. Even though the analyte suffers 45% suppression, the d4-IS also suffers 45% suppression. The ratio remains constant.
-
Result: The IS-Normalized MF is 1.02, indicating accurate quantification despite heavy matrix interference.
-
Senior Scientist’s Recommendations
Why Dihydrochloride?
When sourcing 4-Aminobenzamidine-d4, the Dihydrochloride salt form is preferred over the free base for aqueous solubility.
-
Protocol Tip: Dissolve the stock standard in water or 10mM Ammonium Formate first. Dissolving directly in 100% Acetonitrile may cause precipitation due to the salt form.
Deuterium Stability
The "d4" label typically implies deuteration on the aromatic ring. This is chemically stable and resistant to Hydrogen/Deuterium exchange (HDX) in aqueous mobile phases, unlike deuterium placed on amine/hydroxyl groups.
-
Verification: Always verify the isotopic purity (Atom % D) is >99% to prevent "crosstalk" (unlabeled drug appearing in the IS channel).
Acceptance Criteria (ICH M10)
For your validation to pass:
-
The IS-normalized MF CV% must be ≤ 15% across 6 individual matrix sources.[7]
-
There should be no significant trend between LQC and HQC Matrix Factors.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8] (2018).[8][9]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[10] (2022).[10]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).[11][12]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminobenzamidine dihydrochloride, 10 g, plastic, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]
- 6. waters.com [waters.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Aminobenzamidine-d4 Dihydrochloride
Technical Safety & Handling Guide: 4-Aminobenzamidine-d4 Dihydrochloride
Executive Safety Summary
This guide defines the operational safety, handling, and disposal protocols for 4-Aminobenzamidine-d4 Dihydrochloride . While chemically analogous to its non-deuterated parent (4-Aminobenzamidine 2HCl), the "d4" isotopologue is a high-value internal standard used primarily in LC-MS/MS quantification of serine protease inhibitors.
Critical Hazard Profile:
-
GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritation, Cat 3).[1]
-
Signal Word: WARNING
-
Primary Risks: Inhalation of fine dust during weighing and mucosal irritation upon contact.
-
Operational Priority: Prevent moisture ingress (hygroscopic) and avoid Hydrogen-Deuterium (H/D) exchange, which compromises isotopic purity.
Physicochemical Profile & Risk Assessment
Understanding the physical properties is the first step in designing a safety protocol.
| Property | Specification | Operational Implication |
| Physical State | Off-white to pale yellow crystalline powder | Dust generation potential; requires draft-free weighing enclosure or fume hood. |
| Solubility | Soluble in Water, Methanol, DMSO | Aqueous solutions are prone to hydrolysis over time; prepare fresh or freeze. |
| Hygroscopicity | High (Dihydrochloride salt) | CRITICAL: Moisture absorption alters weighing accuracy and promotes H/D exchange. |
| Stability | Stable isotopes (Deuterium) | Store at 2–8°C (Refrigerated) under desiccant. Protect from light.[2] |
| Hazards | H315, H319, H335 | Irritating to eyes, respiratory system, and skin.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[3]
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Vial Opening & Weighing (Solid) | Fume Hood (Sash at 18"). If hood unavailable: N95/P95 Respirator. | Double Nitrile Gloves (0.11 mm min thickness). Change outer pair immediately if contaminated.[3] | Chemical Safety Goggles (tight-fitting). Safety glasses are insufficient for airborne powders. | Lab Coat (buttoned), Long Sleeves, Closed-toe shoes. |
| Solution Preparation (Liquid) | General Lab Ventilation. | Single Nitrile Gloves. | Safety Glasses with Side Shields.[1][2] | Lab Coat. |
| Spill Cleanup (Solid/Liquid) | N95/P95 Respirator (if powder is dispersed). | Double Nitrile Gloves (Consider extended cuff). | Chemical Safety Goggles. | Lab Coat + Chemical Resistant Apron (if >100mL spill). |
Operational Workflow: Safe Handling & Solubilization
The following workflow is designed to maximize personnel safety while preserving the isotopic integrity of the material.
Step 1: Storage & Retrieval
-
Protocol: Store the primary container at 2–8°C in a desiccator.
-
Acclimatization: Before opening, allow the vial to warm to room temperature (approx. 30 mins).
-
Why? Opening a cold vial in humid lab air causes immediate condensation, leading to hydrolysis and potential clumping of the hygroscopic salt.
-
Step 2: Weighing (The Critical Step)
-
Engineering Control: Use a chemical fume hood or a ductless balance enclosure.
-
Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."
-
Technique:
-
Place a tared weighing boat or volumetric flask inside the hood.
-
Transfer solid using a clean spatula. Do not pour from the source vial to avoid dust clouds.
-
Recap the source vial immediately.
-
Step 3: Solubilization
-
Solvent Choice:
-
For Stock (Long-term): DMSO or Methanol (reduces hydrolysis risk compared to water).
-
For Immediate Use: Distilled Water or Buffer.
-
-
Procedure: Add solvent slowly to the solid. Vortex gently. Avoid vigorous shaking that creates aerosols.
Visualization: Safe Handling Logic Flow
Figure 1: Operational workflow emphasizing moisture control and exposure prevention.
Emergency & Disposal Protocols
Accidental Release Measures (Spills)
-
Evacuate: If a large amount of powder is dispersed airborne, evacuate the immediate area for 10 minutes to allow dust to settle.
-
PPE Up: Wear goggles, double gloves, and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel (to prevent dust resuspension).
-
Cleanup: Wipe up carefully. Clean the surface with a soap solution, followed by water.[4] Place waste in a sealed bag.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes .[4] Remove contact lenses if present.[4][5] Seek medical attention if irritation persists (H319).
-
Skin Contact: Wash with plenty of soap and water.[4] Remove contaminated clothing (H315).
-
Inhalation: Remove person to fresh air. If breathing is difficult, seek medical aid (H335).
Disposal
-
Protocol: Do not flush down the drain.
-
Method: Dissolve the material in a combustible solvent (e.g., methanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Compliance: Dispose of in accordance with local, state, and federal environmental regulations (RCRA in the US).
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from
-
Carl Roth. (2024). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from
-
Thermo Scientific Chemicals. (2025).[4] 4-Aminobenzamidine dihydrochloride Product Information. Retrieved from
-
University of North Carolina. (2024). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
